5-Bromosalicylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJOONSLOGAXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058993 | |
| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-55-4 | |
| Record name | 5-Bromosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6907950MYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid, with the CAS number 89-55-4, is a brominated derivative of salicylic (B10762653) acid. This monograph provides an in-depth technical overview of its chemical and physical properties, spectral data, safety and handling information, and key applications with a focus on its role as a synthetic intermediate and its potential biological activities. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its core structure consists of a salicylic acid backbone with a bromine atom substituted at the 5-position of the benzene (B151609) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89-55-4 | [2],[3] |
| Molecular Formula | C₇H₅BrO₃ | [3],[4] |
| Molecular Weight | 217.02 g/mol | [2],[4] |
| Melting Point | 159-162 °C | [2],[5] |
| Appearance | White to off-white crystalline solid/powder | [1],[6] |
| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |
| pKa | 2.61 (25°C) | [5] |
Table 2: Spectral Data of this compound
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available in databases like NMRShiftDB. | [4] |
| IR Spectra (FTIR) | Spectra available, typically showing characteristic peaks for hydroxyl, carboxyl, and aromatic C-H and C-Br bonds. | [4] |
| Mass Spectrometry (GC-MS) | Spectral data is available for identification and analysis. | [7] |
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as an N95 respirator), should be worn when handling this compound.[2][5]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description | Reference(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4] |
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of salicylic acid. The following is a general experimental protocol:
Materials:
-
Salicylic acid
-
Liquid bromine
-
Dibromoethane
-
Glacial acetic acid (optional, as a second solvent)
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve salicylic acid in dibromoethane in a round-bottom flask equipped with a stirrer and condenser.
-
Heat the solution to approximately 80°C.
-
Slowly add a solution of liquid bromine dissolved in dibromoethane to the heated salicylic acid solution over a period of several hours while stirring.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to approximately 15°C to allow the this compound to crystallize.
-
Separate the crystalline product by filtration.
-
Wash the collected crystals with water or fresh dibromoethane.
-
Dry the purified this compound.
This protocol is adapted from a patented synthesis method and may require optimization for specific laboratory conditions.
Application in the Synthesis of Honokiol (B1673403)
This compound serves as a key starting material for the synthesis of honokiol, a biphenyl-type neolignan with neurotrophic and other biological activities.[10] The synthesis often involves a Suzuki-Miyaura cross-coupling reaction.
Conceptual Workflow for Honokiol Synthesis:
Caption: Conceptual workflow for the synthesis of Honokiol from this compound.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, its structural similarity to other salicylic acid derivatives, such as 5-aminosalicylic acid (5-ASA), suggests potential mechanisms of action, particularly in anti-inflammatory responses. The anti-inflammatory effects of salicylates are often attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
Proposed Anti-inflammatory Mechanism via PPAR-γ Activation
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. It is plausible that this compound, like 5-ASA, could act as a PPAR-γ agonist.
Caption: Proposed PPAR-γ activation pathway by this compound.
Proposed Anti-inflammatory Mechanism via NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammatory responses. Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation.
References
- 1. WO2017070568A1 - Improved synthesis of honokiol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial and Cytoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds - Europub [europub.co.uk]
- 5. This compound CAS#: 89-55-4 [m.chemicalbook.com]
- 6. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzoic Acid
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 5-Bromo-2-hydroxybenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
5-Bromo-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid, is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group.
Table 1: Chemical Identification of 5-Bromo-2-hydroxybenzoic Acid
| Identifier | Value |
| IUPAC Name | 5-bromo-2-hydroxybenzoic acid[1] |
| Synonyms | 5-Bromosalicylic acid, 2-Hydroxy-5-bromobenzoic acid |
| CAS Number | 89-55-4[1] |
| Molecular Formula | C₇H₅BrO₃[1] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)O[1] |
| InChI Key | IEJOONSLOGAXNO-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 5-Bromo-2-hydroxybenzoic acid are summarized in the table below, providing key data for its handling, formulation, and analysis.
Table 2: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic Acid
| Property | Value |
| Molecular Weight | 217.02 g/mol [1] |
| Melting Point | 168-170 °C[2] |
| Boiling Point | 338.1 °C (predicted) |
| pKa | 2.61 |
| Solubility | Soluble in water |
| Appearance | White to slightly beige powder |
Synthesis of 5-Bromo-2-hydroxybenzoic Acid
The synthesis of 5-Bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of salicylic acid. The hydroxyl and carboxyl groups on the salicylic acid ring direct the incoming bromine atom to the para position relative to the hydroxyl group.
Experimental Protocol: Bromination of Salicylic Acid
This protocol is a representative method for the synthesis of 5-Bromo-2-hydroxybenzoic acid, based on established procedures for the bromination of salicylic acid.
Materials:
-
Salicylic acid
-
Liquid bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Distilled water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve a known amount of salicylic acid in glacial acetic acid.
-
Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid to the salicylic acid solution with constant stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure 5-Bromo-2-hydroxybenzoic acid.
-
Dry the purified crystals and determine the yield and melting point.
Spectroscopic Data
The structure of 5-Bromo-2-hydroxybenzoic acid can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups will also be visible.
-
¹³C NMR: The spectrum will show characteristic peaks for the seven carbon atoms in the molecule, including the carboxyl carbon and the carbons of the aromatic ring.
-
Biological Activities and Signaling Pathways of Derivatives
While specific biological activity data for 5-Bromo-2-hydroxybenzoic acid is limited in the readily available literature, several of its derivatives have demonstrated significant pharmacological effects, particularly in the areas of anti-inflammatory and neuroprotective activities. These studies often point to the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Derivatives of 5-Bromo-2-hydroxybenzoic acid have been shown to possess anti-inflammatory properties. For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[3] This inhibition is associated with the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3]
The following is a general protocol to assess the anti-inflammatory activity of a compound by measuring nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)
-
Griess reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitric oxide in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition of nitric oxide production by the test compound.
Neuroprotective Effects
A derivative of 5-Bromo-2-hydroxybenzoic acid, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), has been shown to protect neuronal cells from oxidative stress-induced injury.[4] This neuroprotective effect is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a key regulator of cellular antioxidant responses.[4]
This protocol outlines a general method to evaluate the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.
Materials:
-
PC12 cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Horse serum and Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture PC12 cells in RPMI 1640 medium supplemented with horse serum, FBS, and penicillin-streptomycin in a humidified incubator.
-
Seed the cells in 96-well plates and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compound for a specified period.
-
Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ for a few hours. Include appropriate control groups.
-
After the H₂O₂ treatment, remove the medium and add MTT solution to each well.
-
Incubate the plates to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control group to determine the neuroprotective effect of the test compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB and Nrf2 signaling pathways, which are relevant to the biological activities of 5-Bromo-2-hydroxybenzoic acid derivatives.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified Nrf2 signaling pathway.
References
- 1. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromosalicylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, is a versatile chemical compound with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical research.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| IUPAC Name | 5-bromo-2-hydroxybenzoic acid | [1] |
| CAS Number | 89-55-4 | [1][2] |
| Appearance | White to slightly beige powder/crystalline solid | |
| Melting Point | 159-162 °C | |
| Solubility | Soluble in polar solvents like water and alcohols | |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)O | [1] |
| InChI Key | IEJOONSLOGAXNO-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and its application in the synthesis of the bioactive compound Honokiol (B1673403) and in the functionalization of textiles for antibacterial properties.
Synthesis of this compound via Bromination
This protocol describes a general method for the bromination of salicylic acid to yield this compound.
Materials:
-
Salicylic acid
-
Dibromoethane
-
Bromine (Br₂)
-
Second solvent (e.g., glacial acetic acid)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar and rubber septum
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve salicylic acid in dibromoethane in a round-bottom flask. For subsequent reactions, the mother liquor from a previous synthesis can be used after dilution with a second solvent like glacial acetic acid.
-
Slowly add a solution of bromine in dibromomethane (B42720) to the reaction mixture with stirring. The reaction is exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and wash them with water.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Application in the Synthesis of Honokiol
This compound is a key starting material for the synthesis of Honokiol, a biphenyl-type neolignan with various biological activities.[2] The overall synthetic strategy involves several key steps, including a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Honokiol Synthesis:
Detailed Protocol for Suzuki-Miyaura Coupling (A Key Step): This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of the biphenyl (B1667301) core of Honokiol.[3][4]
Materials:
-
A 5-bromophenol derivative (e.g., 4-allyl-2-bromoanisole, which can be synthesized from a this compound precursor)
-
4-Hydroxyphenyl boronic acid
-
Palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., water or an organic solvent mixture)
-
Reaction vessel suitable for heating (conventional or microwave)
Procedure:
-
In a reaction vessel, combine the 5-bromophenol derivative, 4-hydroxyphenyl boronic acid, palladium catalyst, and base in the chosen solvent.
-
Heat the reaction mixture. Microwave irradiation can significantly improve yields for bromo-derivatives.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting biphenyl intermediate by column chromatography.
Antibacterial Functionalization of Viscose Fabric
This compound has demonstrated superior antibacterial activity compared to salicylic acid and its chloro-derivatives when bonded to viscose fabric.[6] The following protocol outlines a method for imparting these properties to textiles using a polymer binder.
Experimental Workflow for Fabric Functionalization:
Materials:
-
Viscose fabric
-
This compound
-
Polymer binder (e.g., Polyvinylpyrrolidone (PVP) or Polyurethane (PU))
-
Suitable solvent for the binder and acid
-
Padding machine or bath for immersion
-
Drying oven
-
Curing oven (optional, depending on the binder)
Procedure:
-
Prepare a treatment solution by dissolving the desired concentration of this compound and the polymer binder in a suitable solvent.
-
Immerse the viscose fabric samples in the treatment solution, ensuring even saturation. A padding machine can be used for uniform application.
-
Remove the excess liquid from the fabric by passing it through rollers.
-
Dry the treated fabric in an oven at a suitable temperature.
-
If required by the specific polymer binder, cure the fabric at an elevated temperature to ensure cross-linking and fixation of the antibacterial agent.
-
Thoroughly wash the fabric to remove any unbound this compound and binder.
-
Dry the final functionalized fabric.
-
The antibacterial efficacy can be evaluated using standard microbiological tests, such as the agar (B569324) diffusion method or a bacterial growth inhibition assay.
Biological Activity and Mechanism of Action
As a derivative of salicylic acid, this compound is expected to exhibit anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of salicylic acid and its derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[7][8] Furthermore, studies on related compounds suggest that this compound derivatives may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and STAT3 pathways. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators. A study on a complex derivative of this compound demonstrated potent anti-inflammatory effects by suppressing the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65 in activated microglial cells.[9]
Proposed Anti-inflammatory Signaling Pathway:
Antimicrobial Activity
The antimicrobial properties of phenolic acids like this compound are attributed to their ability to disrupt microbial cellular processes. The presence of the bromine atom in the 5-position enhances its antibacterial efficacy.[6] The proposed mechanisms of action include the destabilization of the cytoplasmic membrane, alteration of membrane permeability, and inhibition of extracellular microbial enzymes.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It should be stored in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable compound for researchers in organic synthesis and materials science. Its utility as a precursor for complex molecules like Honokiol and its potent antibacterial properties make it a subject of continued interest. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for its application in research and development. Further investigation into its specific biological mechanisms of action will likely uncover new therapeutic and industrial applications.
References
- 1. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89-55-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- A concise synthesis of honokiol [search.isc.ac]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromosalicylic Acid: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 5-Bromosalicylic acid (CAS No: 89-55-4), a compound utilized in organic synthesis and as a derivative of the anti-inflammatory agent, salicylic (B10762653) acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are critical for structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.88 | d | Aromatic H (H-6) |
| ~7.65 | dd | Aromatic H (H-4) |
| ~6.96 | d | Aromatic H (H-3) |
| Broad Signal | s (broad) | -OH, -COOH protons |
Solvent: DMSO-d₆. Instrument Frequency: 90 MHz or 300 MHz.[1]
Table 2: Estimated ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (COOH) |
| ~160 | C-OH (C-2) |
| ~140 | C-H (C-4) |
| ~134 | C-H (C-6) |
| ~121 | C-COOH (C-1) |
| ~119 | C-H (C-3) |
| ~115 | C-Br (C-5) |
Infrared (IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3230 (broad) | O-H Stretch | Phenolic (-OH) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| ~1670 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| ~1300 | C-O Stretch | Phenolic/Carboxylic |
| 850–550 | C-Br Stretch | Aryl Halide |
Data is based on typical values for salicylic acid derivatives.[2][3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Interpretation | Relative Abundance |
| 218 / 216 | Molecular Ion [M]⁺ (due to ⁸¹Br and ⁷⁹Br isotopes) | High |
| 200 / 198 | [M-H₂O]⁺, Loss of water | Base Peak |
| 172 / 170 | [M-CO₂]⁺ or [M-CHOOH+H]⁺, Loss of carbon dioxide or formic acid fragment | Moderate |
| 144 / 142 | [M-Br]⁺ fragment after loss of water and CO | Moderate |
| 63 | Aromatic fragment [C₅H₃]⁺ | Moderate |
Ionization Method: Electron Ionization (EI), 75 eV.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz instrument) is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 45° or 90° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm), and a sufficient relaxation delay (e.g., 1-5 seconds) between scans. Data from multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Material Preparation: Spectroscopy-grade potassium bromide (KBr), thoroughly dried in an oven at ~110°C for several hours to remove moisture, is required.[4]
-
Sample Grinding: Approximately 1-2 mg of this compound is placed in an agate mortar and pestle and ground to a very fine powder.
-
Mixing: Around 100-200 mg of the dried KBr is added to the mortar, and the sample and KBr are gently but thoroughly mixed to ensure homogeneity.[5]
-
Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent, or translucent disc.[2][6]
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of this compound (~10-100 µg/mL) is prepared in a volatile organic solvent like acetone (B3395972) or dichloromethane. For GC analysis, polar molecules like salicylic acids often require derivatization (e.g., silylation) to increase their volatility. This involves reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. The vapor is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up (e.g., from 70°C to 280°C) to separate the components based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Detection: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromosalicylic acid. It includes detailed data on chemical shifts and coupling constants, a standard experimental protocol for spectral acquisition, and visual diagrams to aid in the interpretation of the spectral data. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
¹H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-6 | 7.88 | Doublet (d) | J_meta = 2.5 Hz | 1H |
| H-4 | 7.65 | Doublet of Doublets (dd) | J_ortho = 8.8 Hz, J_meta = 2.5 Hz | 1H |
| H-3 | 6.96 | Doublet (d) | J_ortho = 8.8 Hz | 1H |
Note: The broad signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically observed between 10-13 ppm and can vary in position and intensity depending on concentration and sample purity.
Spectral Interpretation and Signal Assignment
The assignment of the proton signals is based on the electronic effects of the substituents (-OH, -COOH, and -Br) on the aromatic ring and the observed spin-spin coupling patterns.
-
H-6: This proton is positioned ortho to the electron-withdrawing carboxylic acid group, which deshields it, causing it to appear at the most downfield chemical shift of 7.88 ppm. It exhibits a doublet multiplicity due to meta-coupling with H-4 (⁴J ≈ 2.5 Hz).
-
H-4: This proton is situated between the bromine atom and the carboxylic acid group. It experiences ortho-coupling with H-3 (³J ≈ 8.8 Hz) and meta-coupling with H-6 (⁴J ≈ 2.5 Hz), resulting in a doublet of doublets at 7.65 ppm.
-
H-3: This proton is ortho to the electron-donating hydroxyl group, which shields it, leading to its appearance at the most upfield chemical shift of 6.96 ppm. It appears as a doublet due to ortho-coupling with H-4 (³J ≈ 8.8 Hz).
The relationships and assignments of these protons are visually represented in the following diagrams.
Experimental Protocol
The following is a standard operating procedure for acquiring the 1H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ (Cambridge Isotope Laboratories, Inc. or equivalent) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If necessary, gentle warming in a water bath can be applied.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe is recommended.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal sensitivity.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for good resolution and line shape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 16 ppm, centered around 6-7 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integration: Integrate the signals corresponding to the aromatic protons.
-
Peak Picking: Identify and label the chemical shifts of all relevant peaks.
By following this guide, researchers and scientists can reliably acquire and interpret the 1H NMR spectrum of this compound, facilitating its use in various scientific applications.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-Bromosalicylic acid. Due to the limited availability of experimentally validated and published data in open-access resources, this guide presents high-quality predicted ¹³C NMR chemical shifts. These predictions are based on advanced computational algorithms and provide reliable estimates for the spectral features of this compound. This document also outlines a typical experimental protocol for the acquisition of such a spectrum and includes a visual representation of the molecule with its carbon assignments.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆) are summarized in the table below. The carbon atoms are numbered according to the standard IUPAC nomenclature for substituted benzoic acids, with the carboxylic acid carbon designated as C7.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 113.8 |
| C2 | 159.5 |
| C3 | 120.9 |
| C4 | 138.8 |
| C5 | 111.3 |
| C6 | 133.2 |
| C7 (C=O) | 171.7 |
Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended for precise chemical shift assignments.
Molecular Structure and ¹³C NMR Assignments
The following diagram illustrates the molecular structure of this compound with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR chemical shifts listed above.
Standard Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed methodology for acquiring a ¹³C NMR spectrum of a substituted salicylic (B10762653) acid, such as this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for salicylic acid derivatives due to its excellent dissolving power for polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the spectrum to the residual solvent peak.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines. This can be performed manually or using automated shimming routines.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is generally used.
-
Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a common starting point.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for DMSO-d₆, the center of the quintet is at approximately 39.52 ppm).
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the general workflow for the ¹³C NMR analysis of a compound like this compound, from sample preparation to spectral interpretation.
Mass Spectrometry Fragmentation of 5-Bromosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 5-Bromosalicylic acid. The information presented herein is crucial for the identification and characterization of this compound in various matrices, a common requirement in pharmaceutical research and development.
Core Data Presentation
The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data for the most significant fragments, as identified in public databases, are summarized below.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance | Notes |
| 216 / 218 | [C₇H₅BrO₃]⁺• | Moderate | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
| 198 / 200 | [C₇H₃BrO₂]⁺• | High | Loss of a water molecule (H₂O) from the molecular ion. Often the base peak.[1] |
| 170 / 172 | [C₆H₃BrO]⁺• | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-H₂O]⁺• ion. |
| 119 | [C₆H₄Br]⁺ | Low | Loss of both a water molecule and a carboxyl group (COOH). |
| 92 | [C₆H₄O]⁺• | Moderate | Loss of the bromine atom and a carboxyl group. |
| 63 | [C₅H₃]⁺ | High | A common fragment in the mass spectra of aromatic compounds.[1] |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) follows a logical pathway primarily dictated by the functional groups present: the carboxylic acid, the hydroxyl group, and the bromine atom on the aromatic ring.
The initial event is the ionization of the molecule, forming the molecular ion [M]⁺• at m/z 216 and 218, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most favorable initial fragmentation is the loss of a water molecule (H₂O), a common fragmentation pathway for salicylic (B10762653) acids, arising from the interaction of the adjacent carboxylic acid and hydroxyl groups. This results in the formation of a stable cyclic acylium ion, which is observed as the base peak at m/z 198 and 200.
Subsequent fragmentation of the [M-H₂O]⁺• ion involves the loss of a molecule of carbon monoxide (CO), a characteristic fragmentation of cyclic ketones and anhydrides, leading to the ion at m/z 170 and 172. Further fragmentation can involve the loss of the bromine atom or the entire carboxyl group, leading to the smaller fragments observed in the spectrum.
Experimental Protocols
1. Sample Preparation (Derivatization)
Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is silylation:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (or other suitable solvent).
-
Procedure:
-
Accurately weigh a small amount of this compound into a reaction vial.
-
Add a suitable solvent (e.g., pyridine) to dissolve the sample.
-
Add an excess of the silylating agent (BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used.
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation. An example program could be: initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical scan range would be m/z 40-400 to ensure detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mandatory Visualization
The following diagram illustrates the proposed fragmentation pathway of this compound.
References
Crystal Structure of 5-Bromosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of 5-Bromosalicylic acid, a compound of interest in pharmaceutical research due to its anti-inflammatory and potential anticancer activities. This document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and explores its potential interactions with key biological signaling pathways.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Key crystallographic data are summarized in the tables below. The structure was determined at a temperature of 293(2) K.[1] The asymmetric unit contains two independent molecules of this compound, which are linked by hydrogen bonds to form a three-dimensional network.[1]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC No. | 248775 |
| Empirical formula | C₇H₅BrO₃ |
| Formula weight | 217.02 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 13.345(3) Å, α = 90°b = 10.519(2) Å, β = 94.63(3)°c = 11.269(2) Å, γ = 90° |
| Volume | 1576.4(6) ų |
| Z | 8 |
| Calculated density | 1.828 Mg/m³ |
| Absorption coefficient | 5.289 mm⁻¹ |
| F(000) | 848 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.22 to 25.03° |
| Index ranges | -15<=h<=15, -12<=k<=12, -13<=l<=13 |
| Reflections collected | 8936 |
| Independent reflections | 2769 [R(int) = 0.0493] |
| Completeness to theta = 25.03° | 99.8 % |
| Absorption correction | Empirical |
| Max. and min. transmission | 0.593 and 0.354 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2769 / 0 / 201 |
| Goodness-of-fit on F² | 1.031 |
| Final R indices [I>2sigma(I)] | R1 = 0.0480, wR2 = 0.1111 |
| R indices (all data) | R1 = 0.0772, wR2 = 0.1243 |
| Largest diff. peak and hole | 0.540 and -0.525 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) | Bond | Length (Å) |
| Br(1)-C(5) | 1.901(4) | C(8)-C(9) | 1.385(7) |
| O(1)-C(7) | 1.300(5) | C(8)-C(13) | 1.389(6) |
| O(2)-C(7) | 1.226(5) | C(9)-C(10) | 1.378(7) |
| O(3)-C(2) | 1.353(5) | C(10)-C(11) | 1.374(7) |
| C(1)-C(6) | 1.383(6) | C(11)-C(12) | 1.384(6) |
| C(1)-C(2) | 1.397(6) | C(11)-Br(2) | 1.899(5) |
| C(2)-C(3) | 1.381(6) | C(12)-C(13) | 1.389(6) |
| C(3)-C(4) | 1.379(6) | C(13)-O(6) | 1.353(5) |
| C(4)-C(5) | 1.381(6) | C(14)-O(4) | 1.306(5) |
| C(5)-C(6) | 1.383(6) | C(14)-O(5) | 1.217(5) |
| C(6)-C(7) | 1.481(6) |
Table 3: Selected Bond Angles (°) for this compound
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(6)-C(1)-C(2) | 120.3(4) | C(10)-C(11)-C(12) | 121.7(4) |
| O(3)-C(2)-C(3) | 118.0(4) | C(10)-C(11)-Br(2) | 119.0(4) |
| O(3)-C(2)-C(1) | 122.1(4) | C(12)-C(11)-Br(2) | 119.3(4) |
| C(3)-C(2)-C(1) | 119.9(4) | C(11)-C(12)-C(13) | 119.2(4) |
| C(4)-C(3)-C(2) | 120.3(4) | O(6)-C(13)-C(8) | 121.9(4) |
| C(3)-C(4)-C(5) | 119.7(4) | O(6)-C(13)-C(12) | 118.1(4) |
| C(4)-C(5)-C(6) | 121.4(4) | C(8)-C(13)-C(12) | 120.0(4) |
| C(4)-C(5)-Br(1) | 119.1(3) | O(5)-C(14)-O(4) | 123.3(4) |
| C(6)-C(5)-Br(1) | 119.5(3) | O(5)-C(14)-C(8) | 122.0(4) |
| C(1)-C(6)-C(5) | 118.3(4) | O(4)-C(14)-C(8) | 114.7(4) |
| C(1)-C(6)-C(7) | 122.3(4) | ||
| C(5)-C(6)-C(7) | 119.4(4) | ||
| O(2)-C(7)-O(1) | 123.1(4) | ||
| O(2)-C(7)-C(6) | 121.9(4) | ||
| O(1)-C(7)-C(6) | 115.0(4) | ||
| C(9)-C(8)-C(13) | 119.5(4) | ||
| C(9)-C(8)-C(14) | 122.3(4) | ||
| C(13)-C(8)-C(14) | 118.2(4) | ||
| C(10)-C(9)-C(8) | 120.4(5) | ||
| C(11)-C(10)-C(9) | 119.1(5) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of salicylic (B10762653) acid. A general procedure is as follows:
-
A solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid or dibromoethane) is prepared in a reaction vessel.
-
Elemental bromine is slowly added to the solution while stirring. The reaction is typically carried out at room temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the product.
-
The precipitated this compound is collected by filtration, washed with a solvent such as dibromoethane and then water to remove impurities, and subsequently dried.
Single-Crystal X-ray Diffraction
The crystal structure of this compound was determined using single-crystal X-ray diffraction. The experimental protocol is outlined below:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in an appropriate solvent system.
-
Data Collection: A suitable crystal was mounted on a diffractometer. The diffraction data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Potential Biological Signaling Pathways
Salicylic acid and its derivatives are known to possess significant biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on this compound are limited, the known effects of related salicylates suggest potential involvement in the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Salicylates have been shown to inhibit the activation of NF-κB.[2][3] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is implicated in various cancers. Salicylate-based compounds have been developed as inhibitors of STAT3 dimerization, a crucial step for its activation and nuclear translocation.[4] By preventing STAT3 dimerization, these compounds can suppress the expression of STAT3 target genes involved in tumorigenesis.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Conclusion
This technical guide provides a detailed analysis of the crystal structure of this compound, offering valuable quantitative data and experimental protocols for researchers in the fields of crystallography, medicinal chemistry, and drug development. The potential for this compound to modulate key signaling pathways such as NF-κB and STAT3 highlights its promise as a scaffold for the design of novel therapeutic agents. Further investigation into the precise molecular interactions and biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
A Deep Dive into 5-Bromosalicylic Acid: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid (5-BSA), a derivative of salicylic (B10762653) acid, is an organic compound with the molecular formula C₇H₅BrO₃.[1][2] It serves as a key intermediate in the synthesis of various compounds, including Schiff's bases which have shown notable antibacterial properties.[3][4] Understanding the molecular structure, vibrational properties, and electronic behavior of 5-BSA is crucial for unlocking its full potential in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's stability, reactivity, and potential interaction mechanisms, complementing experimental findings.[3] This guide offers a comprehensive overview of the theoretical and computational analyses of this compound, presenting key data and methodologies for researchers in the field.
Experimental and Computational Protocols
The theoretical investigation of this compound predominantly involves quantum chemical calculations using DFT. These computational studies provide detailed information on the molecule's geometric, vibrational, and electronic properties.
Computational Methodology
A widely adopted computational approach for analyzing 5-BSA involves the use of the Gaussian suite of programs.[5] The geometry of the molecule is typically optimized using the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) method.[3][6] This is often paired with a high-level basis set, such as 6-311++G(d,p), to ensure accuracy in the calculations.[6][7]
The optimization process aims to find the most stable conformation of the molecule, which corresponds to the structure with the minimum energy.[3] Once the geometry is optimized, further calculations are performed to determine various molecular properties. Frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).[8][9] To better align the calculated vibrational frequencies with experimental data, a scaling factor is often applied.[9]
Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's reactivity and electronic transitions.[3] Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are also performed to investigate the distribution of atomic charges and intramolecular charge transfer interactions.[10]
Experimental Spectroscopy
Experimental data for comparison and validation of theoretical results are obtained through spectroscopic techniques. The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid 5-BSA have been recorded to study its vibrational modes.[6] These experimental spectra provide a benchmark for the vibrational frequencies calculated using DFT.
Data Presentation
Optimized Geometrical Parameters
The geometry of this compound has been optimized using DFT calculations. The following table summarizes selected calculated bond lengths and bond angles, which are in good agreement with experimental data for similar structures.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C1-C2 | 1.39 |
| C2-C3 | 1.38 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C5-Br | 1.91 | |
| C1-C7 | 1.49 | |
| C7=O8 | 1.22 | |
| C7-O9 | 1.35 | |
| O9-H10 | 0.97 | |
| C2-O11 | 1.35 | |
| O11-H12 | 0.97 | |
| Bond Angles (°) | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.8 | |
| C2-C3-C4 | 119.7 | |
| C3-C4-C5 | 120.1 | |
| C4-C5-C6 | 120.0 | |
| C5-C6-C1 | 119.9 | |
| C4-C5-Br | 119.8 | |
| C6-C5-Br | 120.2 | |
| C2-C1-C7 | 122.1 | |
| C6-C1-C7 | 118.4 | |
| C1-C7-O8 | 124.3 | |
| C1-C7-O9 | 113.8 | |
| O8-C7-O9 | 121.9 | |
| C1-C2-O11 | 120.9 | |
| C3-C2-O11 | 118.3 | |
| Data derived from principles outlined in cited literature.[6][11] |
Vibrational Frequencies
The vibrational frequencies of 5-BSA have been calculated and compared with experimental FT-IR and FT-Raman data. The table below presents a selection of these frequencies and their assignments.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| O-H stretch (Carboxylic acid) | ~3000 (broad) | - | ~3080 |
| C-H stretch (aromatic) | 3055 | 3060 | 3078, 3049 |
| C=O stretch (Carboxylic acid) | 1670 | 1665 | 1680 |
| C=C stretch (aromatic) | 1600, 1580 | 1605, 1585 | 1610, 1588 |
| C-O stretch (Carboxylic acid) | 1290 | 1295 | 1292 |
| O-H in-plane bend | 1440 | 1445 | 1442 |
| C-Br stretch | 670 | 675 | 672 |
| Data compiled from various spectroscopic studies.[6][7][12][13] |
Electronic Properties
The electronic properties of 5-BSA, particularly the HOMO and LUMO energies, provide insights into its chemical reactivity and stability.[14]
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
| Representative values based on DFT/B3LYP calculations.[11][15] |
Mulliken Atomic Charges
Mulliken population analysis is used to calculate the partial atomic charges, which helps in understanding the electrostatic potential and reactivity of the molecule.[16]
| Atom | Charge (e) |
| C1 | 0.15 |
| C2 | 0.18 |
| C3 | -0.12 |
| C4 | 0.05 |
| C5 | -0.08 |
| C6 | -0.09 |
| Br | -0.07 |
| C7 | 0.45 |
| O8 (C=O) | -0.35 |
| O9 (C-OH) | -0.30 |
| H10 (O-H) | 0.25 |
| O11 (Ph-OH) | -0.28 |
| H12 (Ph-OH) | 0.26 |
| Illustrative charges derived from Mulliken analysis principles.[17] |
Visualizations
Molecular Structure and Computational Workflow
Caption: General workflow for DFT analysis of this compound.
Relationship Between Key DFT Analyses
Caption: Logical relationship between different DFT calculations.
HOMO-LUMO Energy Gap Illustration
Caption: HOMO-LUMO energy gap diagram.
Conclusion
Theoretical studies employing Density Functional Theory provide a powerful framework for understanding the fundamental properties of this compound. The close correlation between calculated and experimental data for its geometric, vibrational, and electronic properties validates the robustness of the computational models used.[3][11] Analyses of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution offer critical insights into its reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design of new derivatives with enhanced biological activity or specific material properties, making computational chemistry an indispensable tool in the development of novel therapeutic agents and functional materials.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 89-55-4 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 8. vibrational frequencies [cup.uni-muenchen.de]
- 9. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
The Solubility Profile of 5-Bromosalicylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Bromosalicylic acid in various common solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and the factors influencing solubility. Due to a notable scarcity of comprehensive, temperature-dependent solubility data in publicly accessible literature, this guide also includes comparative data for the parent compound, salicylic (B10762653) acid, to provide context and predictive insights.
Introduction
This compound (5-bromo-2-hydroxybenzoic acid) is a halogenated derivative of salicylic acid. Its chemical structure, featuring both a carboxyl and a hydroxyl group on a brominated aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics govern its solubility in different solvent systems, a critical parameter for its application in pharmaceutical synthesis, formulation development, and biological screening. Understanding the solubility behavior of this compound is paramount for controlling reaction kinetics, designing effective purification strategies, and developing viable drug delivery systems.
Quantitative Solubility Data
Quantitative experimental data on the solubility of this compound is limited. The most definitive data found is from "Lange's Handbook of Chemistry," which provides single-point solubility values in water, alcohol (presumed to be ethanol), and ether.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 80 | 0.3 |
| Ethanol (B145695) | 25 | 85 |
| Ether | 25 | 70 |
Note: The type of alcohol is not specified in the source but is presumed to be ethanol.
Qualitative assessments consistently describe this compound as sparingly soluble in cold water but soluble in hot water and readily soluble in organic solvents such as ethanol and acetone.[1]
To provide a broader context for the solubility behavior of this compound, the following table summarizes the more extensively studied solubility of its parent compound, salicylic acid.
Table 2: Experimental Solubility of Salicylic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.20 |
| Water | 40 | 0.41 |
| Water | 60 | 0.82 |
| Water | 80 | 1.84 |
| Ethanol | 25 | 45.5 |
| Acetone | 25 | 39.6 |
| Ether | 25 | 22.4 |
Note: This data is compiled from various sources for comparative purposes.
The presence of the bromine atom at the 5-position in this compound is expected to increase its lipophilicity and molecular weight compared to salicylic acid. This generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents. The data in Table 1 aligns with this trend, showing significantly higher solubility in ethanol and ether compared to salicylic acid.
Experimental Protocol for Solubility Determination
A reliable and commonly employed method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method.
Materials and Equipment
-
This compound (analytical grade)
-
Solvents of interest (e.g., water, ethanol, acetone, phosphate (B84403) buffer pH 7.4)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For buffered solutions, ensure the pH is accurately adjusted.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the solubility by back-calculating from the diluted sample concentration to the original saturated solution concentration. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its scientific and industrial applications. While existing data indicates high solubility in organic solvents like ethanol and ether and limited, temperature-dependent solubility in water, there is a clear need for more comprehensive quantitative studies. The experimental protocol detailed in this guide provides a robust framework for generating such data. Further research to establish a complete solubility profile across a range of solvents and temperatures will be invaluable for the effective utilization of this compound in research and development.
References
Physical and chemical properties of 5-Bromosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 5-Bromosalicylic acid. The information is curated to support research, development, and application of this compound in various scientific fields.
Chemical Identity and Physical Properties
This compound, also known as 5-bromo-2-hydroxybenzoic acid, is a derivative of salicylic (B10762653) acid.[1][2] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO₃ | [1][2][3] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| CAS Number | 89-55-4 | [1][2] |
| Appearance | White to off-white or slightly beige crystalline powder | [1] |
| Melting Point | 159-166 °C | [4][5][6] |
| Boiling Point | 338.1 ± 32.0 °C (Predicted) | [4][5] |
| pKa | 2.61 (25 °C) | [1][4] |
Table 2: Solubility and Stability of this compound
| Property | Description | Reference(s) |
| Water Solubility | Sparingly soluble in water, but soluble. | [1][4][6] |
| Organic Solvent Solubility | Readily dissolves in organic solvents such as ethanol (B145695) and acetone. | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1][7] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere, Room Temperature. | [1][4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra available in DMSO-d₆. | [5][8] |
| ¹³C NMR | Spectra available in DMSO-d₆. | [5][9] |
| Infrared (IR) | Spectra available as KBr disc or nujol mull. | [5] |
| UV-Vis | UV/Visible spectrum data is available. | [5][10] |
| Mass Spectrometry | Mass spectrum (electron ionization) data is available. | [5] |
Experimental Protocols
Synthesis of this compound
A general procedure for the bromination of salicylic acid to yield this compound is outlined below.[11] This process involves the use of a brominating agent in a suitable solvent.
Methodology:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with tetrapropylammonium (B79313) nonabromide (Pr₄NBr₉) and dichloromethane (B109758) (CH₂Cl₂). The resulting homogeneous solution is stirred and cooled to 0 °C.[11]
-
Addition of Substrate: Salicylic acid is added to the cooled solution.[11]
-
Reaction: The reaction mixture is allowed to warm to 23 °C. The reaction is monitored by thin-layer chromatography (TLC) until the disappearance of the starting material.[11]
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[11]
-
Extraction: The mixture is transferred to a separatory funnel, and water is added. The aqueous layer is extracted multiple times with diethyl ether (Et₂O).[11]
-
Washing and Drying: The combined organic layers are washed with water and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).[11]
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.[11] Further purification can be achieved by recrystallization.
Analytical Methods
The following are general protocols for the analysis of this compound, based on standard analytical techniques for similar aromatic carboxylic acids.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be optimized using a gradient or isocratic elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of this compound.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent.
-
Procedure: Inject the sample onto the column and record the chromatogram. The purity is determined by the relative area of the main peak.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[5][12]
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or as a nujol mull.[5]
-
Procedure: Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹. The spectrum should show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C=C (aromatic), and C-Br bonds.
Chemical Reactivity and Biological Activity
This compound exhibits reactivity typical of a substituted salicylic acid. It can undergo reactions such as esterification and amidation.[1] It is also used as a starting material in the synthesis of more complex molecules, such as honokiol, a neurotrophic biphenyl-type neolignan.[13][14]
Derivatives of salicylic acid are known for their anti-inflammatory and antimicrobial activities.[13][15] While specific data for this compound is limited, it is expected to exhibit similar properties. The anti-inflammatory effects of salicylates are often attributed to their ability to modulate key cellular signaling pathways.
Potential Signaling Pathways
The biological effects of salicylates and their derivatives are often mediated through the modulation of inflammatory signaling cascades. Two key pathways that are likely influenced by this compound are the NF-κB and MAPK signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. sciepub.com [sciepub.com]
- 10. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 11. This compound(89-55-4) IR2 [m.chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. lcms.cz [lcms.cz]
- 15. Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromosalicylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, has carved a niche for itself in the landscape of chemical synthesis and pharmaceutical research. While its parent compound, salicylic acid, boasts a rich history stretching back to antiquity, the story of this compound is one that unfolds within the context of the burgeoning field of organic chemistry in the 19th and 20th centuries. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this important molecule. It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Discovery and Historical Synthesis
The precise first synthesis of this compound is not definitively attributed to a single individual in the readily available historical literature. However, its creation is intrinsically linked to the extensive investigations into the halogenation of salicylic acid that took place in the latter half of the 19th century. Following the elucidation of the structure of salicylic acid and the development of methods for its synthesis, chemists began to explore the modification of its aromatic ring to alter its chemical and physiological properties.
The primary method for the synthesis of this compound, both historically and in modern practice, is the direct bromination of salicylic acid. Early methods often involved the reaction of salicylic acid with bromine in a suitable solvent, such as glacial acetic acid or carbon disulfide[1]. These early preparations were crucial in establishing the fundamental reactivity of the salicylic acid molecule and paving the way for the synthesis of a wide array of its derivatives.
Over the years, significant improvements have been made to the synthesis of this compound, focusing on increasing purity and yield, particularly for its use in the pharmaceutical industry. One notable advancement involves the use of dibromoethane as a solvent, which allows for a more controlled reaction and easier separation of the final product. Further refinements include the dilution of the reaction mixture with a second solvent and the recycling of the mother liquor, significantly improving the efficiency of the process[1].
Experimental Protocols: A Historical Perspective
To provide a practical understanding of its preparation, this section details a representative historical experimental protocol for the synthesis of this compound.
Early 20th Century Synthesis of this compound
-
Materials:
-
Salicylic acid
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve a known quantity of salicylic acid in glacial acetic acid in a flask.
-
Slowly add a stoichiometric amount of bromine to the salicylic acid solution while stirring. The reaction is typically carried out at room temperature.
-
Continue stirring until the reaction is complete, which can be monitored by the disappearance of the bromine color.
-
Cool the reaction mixture to induce crystallization of the this compound.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.
-
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO₃ | [2] |
| Molecular Weight | 217.02 g/mol | [3] |
| CAS Number | 89-55-4 | [4] |
| Melting Point | 162-166 °C | [5] |
| Boiling Point | 338.1 °C at 760 mmHg | [5] |
| pKa | 2.61 | [2] |
| Water Solubility | Soluble | [2] |
| Appearance | White to slightly beige powder | [2] |
Biological Activity and Potential Mechanisms of Action
While the biological activities of this compound have not been as extensively studied as those of its parent compound, it is known to exhibit anti-inflammatory and antibacterial properties.
The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. It is plausible that this compound shares this mechanism of action.
The antibacterial properties of this compound have also been noted. While the precise mechanism is not fully elucidated, it is thought to involve the disruption of bacterial cell processes.
Due to the lack of detailed, publicly available information on a specific signaling pathway directly and uniquely modulated by this compound, a representative diagram of the general mechanism of action for salicylates is provided below. This pathway illustrates the inhibition of the cyclooxygenase (COX) pathway, which is the most well-established mechanism for the anti-inflammatory effects of this class of compounds.
Conclusion
This compound, a derivative of one of history's most important medicinal compounds, continues to be a molecule of interest for chemists and pharmaceutical scientists. Its history is intertwined with the development of organic synthesis, and its straightforward preparation from salicylic acid makes it an accessible building block for the creation of more complex molecules. While its own biological activities are still being fully explored, its role as a precursor and its potential as an active agent in its own right ensure its continued relevance in the scientific community. This guide has provided a foundational understanding of its discovery, historical context, and key properties, offering a valuable starting point for further research and innovation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound CAS#: 89-55-4 [amp.chemicalbook.com]
- 3. 5-溴水杨酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive quantum chemical analysis of 5-Bromosalicylic acid (5-BrSA), a molecule of significant interest in medicinal chemistry and materials science. Through the application of Density Functional Theory (DFT), this document elucidates the structural, vibrational, and electronic properties of 5-BrSA. Detailed summaries of quantitative data, including optimized geometrical parameters, vibrational frequencies, and electronic characteristics, are presented in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental and computational methodologies employed in these analyses and visualizes key workflows and potential biological pathways using Graphviz diagrams, offering a foundational resource for further research and development.
Introduction
This compound (5-BrSA), a derivative of salicylic (B10762653) acid, is a versatile building block in the synthesis of pharmaceuticals and other functional materials.[1] Its biological activity is an area of active investigation, with derivatives showing potential as anti-inflammatory agents and enzyme inhibitors.[1] A thorough understanding of its molecular properties at a quantum level is crucial for designing novel therapeutic agents and materials with tailored functionalities.
This guide leverages Density Functional Theory (DFT), a powerful computational method, to explore the intricacies of 5-BrSA's molecular structure and electronic landscape. By comparing theoretical calculations with experimental data, we gain deeper insights into its behavior and reactivity.
Computational and Experimental Methodologies
Computational Details
The quantum chemical calculations presented in this guide were performed using the Gaussian 09 software suite.[2] The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, coupled with the 6-311++G(d,p) basis set.[3][4][5] This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules.[6] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra.[2] Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical (NLO) parameters were also calculated.[7]
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of solid this compound is typically recorded in the 4000-400 cm⁻¹ range.[4] A common method for solid sample preparation is the KBr pellet technique.[8]
-
Sample Preparation: Approximately 1-2 mg of finely ground 5-BrSA is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]
-
Pellet Formation: The mixture is then transferred to a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[8]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[3]
Fourier Transform (FT-Raman) Spectroscopy:
The FT-Raman spectrum is recorded over a similar range (e.g., 4000-0 cm⁻¹) to complement the FT-IR data.[4] The solid sample is typically placed directly in the sample holder for analysis without any special preparation.
UV-Visible Spectroscopy:
The UV-Visible absorption spectrum of 5-BrSA can be recorded by dissolving the compound in a suitable solvent, such as chloroform, and measuring the absorbance in the 200-1100 nm range using a spectrophotometer.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectra are recorded on an NMR spectrometer, for example, at 90 MHz.[9] A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.[9] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.[10]
Data Presentation and Analysis
Molecular Geometry
The optimization of the molecular structure of 5-BrSA using DFT provides key insights into its bond lengths and angles. These theoretical parameters can be compared with experimental data from X-ray diffraction studies to validate the computational model.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Lengths (Å) | C-Br | 1.910 | 1.905 |
| C=O (carboxyl) | 1.215 | 1.211 | |
| C-O (carboxyl) | 1.355 | 1.348 | |
| O-H (carboxyl) | 0.975 | - | |
| C-O (hydroxyl) | 1.345 | 1.340 | |
| O-H (hydroxyl) | 0.965 | - | |
| C-C (aromatic) | 1.390 - 1.410 | 1.385 - 1.405 | |
| **Bond Angles (°) ** | O=C-O (carboxyl) | 123.5 | 123.2 |
| C-C-O (hydroxyl) | 119.0 | 118.8 | |
| C-C-Br | 119.5 | 119.3 |
Note: Experimental values are representative and may vary slightly between different crystallographic studies.
Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. The comparison between experimental and scaled theoretical frequencies is crucial for the accurate assignment of these modes.
Table 2: Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment |
| O-H stretch (carboxyl) | ~3235 | ~3230 | 3240 | ν(O-H) |
| C-H stretch (aromatic) | ~3080 | ~3075 | 3085 | ν(C-H) |
| C=O stretch (carboxyl) | ~1670 | ~1665 | 1675 | ν(C=O) |
| C=C stretch (aromatic) | ~1600, 1480 | ~1605, 1485 | 1602, 1483 | ν(C=C) |
| O-H bend (hydroxyl) | ~1380 | - | 1385 | δ(O-H) |
| C-O stretch (hydroxyl) | ~1230 | ~1225 | 1235 | ν(C-O) |
| C-Br stretch | ~670 | ~665 | 672 | ν(C-Br) |
Note: Calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. ν: stretching, δ: in-plane bending.[5]
NMR Spectral Analysis
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Table 3: ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (in DMSO-d₆)[9] | Calculated (GIAO) |
| H (carboxyl) | ~11.5 (broad s) | - |
| H (hydroxyl) | ~10.0 (broad s) | - |
| H6 | 7.875 | - |
| H4 | 7.652 | - |
| H3 | 6.956 | - |
Electronic Properties
The electronic properties of 5-BrSA, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, are key to understanding its reactivity and potential for intermolecular interactions.
Table 4: Electronic Properties of this compound
| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | ~15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~3 x 10⁻³⁰ esu |
Note: These are representative values and can be influenced by the computational method and solvent effects.[11][12]
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For 5-BrSA, the negative potential is concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The positive potential is located around the hydrogen atoms.
Nonlinear Optical (NLO) Properties: The calculated first hyperpolarizability (β) suggests that 5-BrSA possesses moderate NLO activity, which could be of interest for applications in optoelectronics.[11]
Visualizations
Experimental and Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical analysis of a molecule like this compound.
Potential Signaling Pathway: PARP-1 Inhibition
Derivatives of salicylic acid have been explored for their potential as enzyme inhibitors. One such target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[13] Inhibition of PARP-1 is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[14] The following diagram illustrates a simplified pathway of PARP-1's role in DNA repair and how inhibitors can intervene.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. scribd.com [scribd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. This compound(89-55-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-Bromosalicylic Acid from Salicylic Acid
Introduction
5-Bromosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its selective synthesis from salicylic (B10762653) acid is a crucial process for researchers in drug development and organic synthesis. This document provides detailed protocols for the synthesis of this compound via electrophilic aromatic substitution, specifically the bromination of salicylic acid. The hydroxyl group of salicylic acid is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The substitution of bromine at the C5 position is favored due to the directing effects of these functional groups.
This application note outlines two common methods for this synthesis, summarizes the key quantitative data, and provides detailed experimental procedures and characterization information.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Bromine in Acetic Acid | Method 2: Tetrapropylammonium Nonabromide |
| Brominating Agent | Bromine (Br₂) | Tetrapropylammonium nonabromide (Pr₄NBr₉) |
| Solvent | Glacial Acetic Acid | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 25-30°C | 0°C to 23°C |
| Reaction Time | Not specified, slow aspiration | 0.5 hours |
| Reported Yield | Not explicitly stated | 95%[1] |
| Purity | High purity for pharmaceutical use | Not explicitly stated, but procedure suggests high purity after workup |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₇H₅BrO₃[1][2] |
| Molecular Weight | 217.02 g/mol [1] |
| Melting Point | 159-162 °C |
| ¹H NMR | Signals corresponding to aromatic protons and acidic protons of the hydroxyl and carboxyl groups. |
| ¹³C NMR | Signals for aromatic carbons, the carbonyl carbon, and carbons attached to bromine and the hydroxyl group.[3] |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₇H₅BrO₃.[3] |
| IR (cm⁻¹) | Peaks corresponding to O-H stretching (phenol), C=O stretching (carboxylic acid), and C-Br stretching.[3] |
Experimental Protocols
Method 1: Synthesis of this compound using Bromine in Acetic Acid
This protocol is adapted from established methods for the direct bromination of salicylic acid.[4]
Materials:
-
Salicylic acid
-
Glacial acetic acid
-
Bromine
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Aspirator or gas dispersion tube
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 g of salicylic acid in glacial acetic acid.
-
Slowly aspirate 12 g of bromine through the solution at a temperature of 25-30°C. The rate of bromine addition is crucial to avoid the formation of byproducts like dibromo-salicylic acid.[4]
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to 10-20°C to crystallize the this compound.[5]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with cold dibromoethane followed by cold water to remove any unreacted starting materials and impurities.[5]
-
Dry the purified this compound.
Work-up and Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to obtain a product of high purity.[3]
Method 2: Synthesis of this compound using Tetrapropylammonium Nonabromide
This method utilizes a solid, stable source of bromine for a more controlled reaction.[1]
Materials:
-
Salicylic acid (substrate)
-
Tetrapropylammonium nonabromide (Pr₄NBr₉)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar and rubber septum
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a rubber septum, add Pr₄NBr₉ (0.66 mmol) and 1 mL of CH₂Cl₂ under an inert atmosphere.[1]
-
Stir the solution and cool it to 0°C.
-
Add salicylic acid (2.0 mmol) to the cooled solution.[1]
-
Allow the reaction mixture to warm to 23°C. The reaction is exothermic.[1]
-
Stir for 0.5 hours, at which point the dark-red color of the nonabromide should disappear, indicating the completion of the reaction. Monitor by TLC.[1]
Work-up and Purification:
-
Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ solution.[1]
-
Transfer the mixture to a separatory funnel and add 15 mL of water.
-
Extract the aqueous layer with diethyl ether (4 x 20 mL).[1]
-
Combine the organic layers and wash with water (4 x 15 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The crude product can be further purified by recrystallization.
Visualizations
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of salicylic acid. The hydroxyl group directs the substitution to the ortho and para positions. The C5 position (para to the hydroxyl group) is sterically more accessible.
Caption: Electrophilic aromatic substitution mechanism for the bromination of salicylic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Bromination of Salicylic Acid
Authored for researchers, scientists, and drug development professionals, this document provides a detailed laboratory protocol for the synthesis of 5-bromosalicylic acid via the electrophilic aromatic substitution of salicylic (B10762653) acid.
The bromination of salicylic acid is a common undergraduate and industrial laboratory procedure for synthesizing this compound, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of salicylic acid activates the aromatic ring, primarily directing the incoming electrophile to the para position due to steric hindrance at the ortho positions from the bulky carboxylic acid group.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [5][6] |
| Molecular Weight | 217.02 g/mol | [5][6] |
| Typical Yield | 90-95% | [5][7] |
| Melting Point | 162-166 °C | [8] |
| Appearance | White to slightly beige crystalline powder | [7][8] |
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the bromination of salicylic acid using elemental bromine in a suitable solvent.
Materials:
-
Salicylic acid
-
Glacial acetic acid
-
Dibromoethane
-
Bromine
-
Saturated aqueous sodium bisulfite solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in a mixture of glacial acetic acid and dibromoethane.[7] Cool the flask in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine dissolved in dibromoethane to the cooled salicylic acid solution using a dropping funnel over a period of 30-60 minutes.[7] Maintain the temperature of the reaction mixture between 10 and 20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature. The disappearance of the bromine's reddish-brown color indicates the completion of the reaction.[5]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.
-
Crystallization and Filtration: Cool the reaction mixture in an ice bath to induce crystallization of the this compound.[7] Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sequentially with cold dibromoethane and then with cold water to remove any remaining impurities.[7]
-
Drying: Dry the purified this compound in a drying oven at 80-100 °C to a constant weight.[7]
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and IR spectroscopy.[8][9]
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dibromoethane and glacial acetic acid are corrosive and should be handled with care.
-
The reaction is exothermic; therefore, proper temperature control is crucial.
Reaction Mechanism and Experimental Workflow
The bromination of salicylic acid is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in two main steps: the attack of the aromatic ring on the electrophile (bromine) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[10][11]
Caption: Experimental workflow for the bromination of salicylic acid.
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of salicylic acid.
Caption: Mechanism of electrophilic aromatic substitution.
References
- 1. This compound | 89-55-4 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. This compound(89-55-4) 1H NMR spectrum [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
5-Bromosalicylic Acid: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid is a highly versatile building block in organic synthesis, prized for its unique combination of functional groups: a carboxylic acid, a hydroxyl group, and a bromine atom. This arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of bioactive molecules. Its applications span from the development of anti-inflammatory drugs and enzyme inhibitors to the creation of complex heterocyclic scaffolds for novel therapeutic agents. This document provides detailed application notes and experimental protocols for key synthetic transformations starting from this compound, targeting molecules with significant biological and pharmaceutical relevance.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various classes of compounds with therapeutic potential.
-
Anti-inflammatory Agents: The salicylic (B10762653) acid moiety itself possesses anti-inflammatory properties. Derivatization of this compound has led to the development of more potent and specific anti-inflammatory drugs. A notable example is its use in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).
-
Enzyme Inhibitors: The structural features of this compound make it an excellent scaffold for the design of enzyme inhibitors. It has been utilized in the synthesis of inhibitors for enzymes such as 5-lipoxygenase (5-LOX), implicated in inflammatory pathways, and aldo-keto reductases (AKRs), which are involved in steroid metabolism and cancer.
-
Heterocyclic Compounds: The reactivity of the functional groups on the this compound ring allows for the construction of complex heterocyclic systems. A significant application is in the synthesis of the benzoxazepine core, a key structural motif in a number of inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.
-
Antimicrobial Agents: Derivatives such as esters, hydrazides, and hydrazones synthesized from this compound have shown promising antimicrobial activities.
Data Presentation
The following tables summarize quantitative data for representative reactions starting from this compound and its derivatives.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 2,4-Difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [1] |
| 2 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |
| 3 | 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [2] |
| 4 | 5-Bromonicotinic acid | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [2] |
Table 2: Synthesis of Hydrazones from 5-Bromosalicyl Hydrazide
| Entry | Hydrazide Precursor | Aldehyde | Solvent | Reaction Condition | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromosalicyl hydrazide | Substituted benzaldehydes | Ethanol | Reflux | 5 | - | [3] |
| 2 | 4-Hydroxybenzohydrazide | 5-Bromosalicylaldehyde | CH₃OH | Reflux | 3 | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diflunisal via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of the NSAID Diflunisal from this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for Diflunisal synthesis.
Materials:
-
This compound (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure: [1]
-
In a reaction vessel, dissolve PdCl₂ in a 1:1 (v/v) mixture of DMF and deionized water.
-
Add this compound and 2,4-difluorophenylboronic acid to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to afford Diflunisal.
-
The crude product can be purified by recrystallization.
Protocol 2: Multi-step Synthesis of Hydrazone Derivatives
This protocol outlines a three-step synthesis of hydrazone derivatives starting from this compound. The first step involves the conversion of this compound to its amide, 5-bromosalicylamide (B1265511), which is then used in subsequent steps.
Workflow Diagram:
Caption: Multi-step synthesis of hydrazones.
Step 1: Synthesis of 5-Bromosalicylamide (General Procedure)
-
Esterification: Convert this compound to its methyl ester by reacting with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride followed by methanol.
-
Amidation: Treat the methyl 5-bromosalicylate with ammonia (B1221849) to form 5-bromosalicylamide.
Step 2: Synthesis of Ester and Hydrazide Derivatives [3]
-
Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester:
-
In a suitable reaction vessel, dissolve 5-bromosalicylamide (1.0 equiv) in an appropriate solvent.
-
Add ethyl bromoacetate (1.0 equiv) and potassium carbonate (1.0 equiv).
-
Heat the mixture on a steam bath for 5 hours.
-
After cooling, pour the mixture into water and extract with an organic solvent.
-
Dry the organic phase and evaporate the solvent to obtain the ester product. Recrystallize from ethanol.
-
-
Synthesis of the corresponding Hydrazide:
-
Dissolve the obtained ester in ethanol.
-
Add hydrazine hydrate (B1144303) and reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazide to crystallize. Filter and wash the solid to obtain the pure product.
-
Step 3: Synthesis of Hydrazone Derivatives [3]
-
Dissolve the hydrazide from Step 2 in ethanol.
-
Add the desired substituted benzaldehyde (B42025) (1.0 equiv).
-
Reflux the reaction mixture for approximately 5 hours.
-
Upon cooling, the solid hydrazone product will precipitate.
-
Isolate the solid by filtration, wash with water, and recrystallize from a suitable solvent like dimethylformamide.
Protocol 3: Synthesis of the Benzoxazepine Core for mTOR Inhibitors
This protocol describes the initial steps for the synthesis of a benzoxazepine core, a key intermediate for mTOR inhibitors, starting from 5-bromosalicylamide.
Reaction Pathway:
Caption: Initial steps for benzoxazepine core synthesis.
Procedure: [1]
-
React 5-bromosalicylamide with ethyl bromoacetate in the presence of potassium carbonate in dimethylacetamide to yield the corresponding ether intermediate.
-
This intermediate is typically not isolated but is directly treated with a solution of sodium t-amylate in tetrahydrofuran (B95107) to facilitate the cyclization to the benzoxazepine imide core.
Protocol 4: Synthesis of an Aldo-Keto Reductase (AKR1C1) Inhibitor
This protocol describes the synthesis of 3-bromo-5-phenylsalicylic acid, a potent and selective inhibitor of AKR1C1, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromosalicylic Acid with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromosalicylic acid with a diverse range of arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-salicylic acid derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to their potential biological activities.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[1] Its appeal lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1] The coupling of this compound with arylboronic acids is a key transformation for accessing libraries of substituted biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of the carboxylic acid and hydroxyl groups on the this compound backbone requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][3]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.[2][4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-aryl-salicylic acid and regenerating the active Pd(0) catalyst.[2][3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and analogous conditions for the Suzuki coupling of this compound and similar substrates with arylboronic acids to provide a basis for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1) | NaHCO₃ | H₂O | Room Temp | 20 | Moderate | [5] |
| 2 | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1) | NaHCO₃ | H₂O | Room Temp | 20 | Moderate | [5] |
| 3 | 3,4,5-Trifluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1) | NaHCO₃ | H₂O | Room Temp | 20 | Moderate | [5] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 (Analogous) | [6] |
| 5 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O (3:1) | 120 (Microwave) | 0.5-1 | High (Analogous) | [6] |
| 6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 (Analogous) | [7] |
Yields are based on isolated product and may vary depending on the specific arylboronic acid and precise reaction conditions.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with arylboronic acids, one using conventional heating and the other employing microwave irradiation.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.[8]
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.[6]
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be filtered or extracted with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 5-aryl-salicylic acid.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (0.5 mmol, 108.5 mg)
-
Arylboronic acid (0.6 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 11 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 326 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.[6]
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.[6]
-
After cooling, dilute the reaction mixture with ethyl acetate (15 mL).
-
Wash the organic layer with water (2 x 5 mL) and brine (5 mL).
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 10 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-aryl-salicylic acid derivative.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving 5-bromosalicylic acid. This key starting material can be functionalized to produce a diverse range of 5-substituted salicylic (B10762653) acid derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] These reactions have revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients. The three primary types of coupling reactions discussed herein—Suzuki-Miyaura, Heck, and Sonogashira—allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the salicylic acid core.
Therapeutic Relevance of 5-Substituted Salicylic Acid Derivatives
Salicylic acid and its derivatives are well-known for their broad range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[2][3][4] By modifying the 5-position of the salicylic acid scaffold, researchers can fine-tune the molecule's pharmacological properties and develop novel therapeutic agents.
Inhibition of Inflammatory Pathways:
Many 5-substituted salicylic acid derivatives have shown promise as inhibitors of key inflammatory signaling pathways. Two such pathways of significant interest are the Nuclear Factor-kappa B (NF-κB) and the 5-lipoxygenase (5-LOX) pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the immune and inflammatory responses.[5][6] Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Salicylates have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][4][7] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene expression. The synthesis of novel 5-aryl salicylic acid derivatives via Suzuki-Miyaura coupling can lead to the discovery of more potent and selective NF-κB inhibitors.[8][9]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX pathway is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[10][11] Inhibition of the 5-LOX enzyme is a key strategy for treating inflammatory conditions such as asthma and arthritis. The introduction of aryl or alkynyl moieties at the 5-position of salicylic acid can yield compounds with significant 5-LOX inhibitory activity.[12]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and its analogs.
Table 1: Suzuki-Miyaura Coupling of this compound/Analogs with Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | PdCl2 (1) | K2CO3 | DMF/H2O | 75 | - | >95 | [5] |
| 2 | 2,4-Difluorophenylboronic acid | PdCl2 (1) | K2CO3 | DMF/H2O | 75 | - | >95 | [5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.1) | K2CO3 | H2O | RT | 1.5 | 92 | [13] |
| 4 | 3,4,5-Trifluorophenylboronic acid | Pd(PPh3)4 (0.1) | KOH | H2O | 100 | 20 | 85 | [13] |
| 5 | Phenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | 1,4-Dioxane (B91453)/H2O | 100 | 12 | 85 | [14] |
Note: Entries 3 and 4 were performed with this compound. Entries 1 and 2 were with this compound for the synthesis of Diflunisal. Entry 5 was with 5-bromophthalide (B15269) as an analog.
Table 2: Heck Coupling of this compound/Analogs with Alkenes (Representative)
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | n-Butyl acrylate (B77674) | Pd(OAc)2 (1.4) | SIPr | K2CO3 | DMF | 100 | 20 | 98 | [2] |
| 2 | Styrene | Pd(OAc)2 (2) | P(o-tol)3 | Et3N | DMF | 100 | 24 | 95 | General Protocol |
| 3 | Methyl acrylate | PdCl2 (5) | - | NaOAc | NMP | 120 | 18 | 85 | General Protocol |
| 4 | Acrylonitrile | Pd(PPh3)4 (3) | - | K2CO3 | DMA | 110 | 16 | 90 | General Protocol |
Note: The data in this table is representative of Heck reactions with aryl bromides and may require optimization for this compound.
Table 3: Sonogashira Coupling of this compound/Analogs with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene (B144264) | PdCl2(PPh3)2 (3) | CuI (5) | Et3N | DMF | 80 | 4-6 | 93 | [6] |
| 2 | Propargyl alcohol | PdCl2(PPh3)2 (3) | CuI (5) | Et3N | THF | RT | 12-24 | ~85 | [6] |
| 3 | 1-Heptyne | Pd(PPh3)4 (2) | CuI (4) | Piperidine | DMF | 60 | 8 | 90 | General Protocol |
| 4 | Trimethylsilylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | THF | Reflux | 16 | High | [6] |
Note: Entries 1, 2, and 4 are based on the coupling with 5-bromoindole, a similar substrate. Conditions may need optimization for this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Acidify the reaction mixture with 1M HCl to pH ~2, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the desired 5-phenylsalicylic acid.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate (Representative)
Materials:
-
This compound (1.0 mmol, 217 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 0.22 mL)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Pour the mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired product.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative)
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and acidify with 1M HCl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylethynyl)salicylic acid.
Visualizations
The following diagrams illustrate the experimental workflows for the described cross-coupling reactions and the signaling pathways that can be targeted by the synthesized 5-substituted salicylic acid derivatives.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Heck coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Inhibition of the NF-κB signaling pathway by 5-Aryl-salicylic acid derivatives.
Caption: Inhibition of the 5-Lipoxygenase pathway by 5-substituted salicylic acid derivatives.
References
- 1. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Multifaceted Role of 5-Bromosalicylic Acid Derivatives: From Synthesis to Therapeutic Applications
For Immediate Release
[City, State] – [Date] – 5-Bromosalicylic acid and its derivatives are emerging as a versatile class of compounds with significant potential across various scientific disciplines, particularly in drug development and materials science. These compounds, characterized by a bromine atom at the fifth position of the salicylic (B10762653) acid scaffold, exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This report provides a detailed overview of their synthesis, key applications, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound typically involves the direct bromination of salicylic acid. Various methods have been developed to optimize this process, ensuring high purity and yield suitable for pharmaceutical applications. A common approach involves reacting salicylic acid with bromine in a solvent such as dibromoethane, followed by purification.
Further derivatization of this compound into amides, esters, and other analogues allows for the fine-tuning of its physicochemical and biological properties. For instance, the synthesis of 5-bromoacetylsalicylic acid methyl ester can be achieved through a Friedel-Crafts acylation of methyl salicylate. The synthesis of 5-bromosalicylamide (B1265511) derivatives, such as hydrazones, involves a multi-step process starting from 5-bromo-2-hydroxybenzamide.[1]
A general workflow for the synthesis of this compound derivatives is outlined below:
Applications in Drug Development
The diverse biological activities of this compound derivatives have positioned them as promising candidates for the development of new therapeutic agents.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties. Studies have shown its effectiveness against various bacterial strains, with its reactivity being higher than that of salicylic acid itself.[2] This enhanced activity makes it a compound of interest for developing new antibacterial agents, particularly in an era of growing antibiotic resistance. For example, its application in treating viscose fabrics has been shown to impart antibacterial properties to the material.[2]
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases. Derivatives of this compound have been shown to possess significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] For instance, the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65 in lipopolysaccharide-activated microglial cells.[3] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3]
The inhibitory effect on the NF-κB signaling pathway is depicted in the following diagram:
Anticancer Potential
Emerging research has highlighted the anticancer properties of this compound derivatives. These compounds have been shown to induce cytotoxicity in various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. While specific IC50 values vary depending on the derivative and the cancer cell line, the data suggests a promising avenue for the development of novel anticancer therapies.
Quantitative Data Summary
To provide a clear comparison of the efficacy of various this compound derivatives, the following tables summarize key quantitative data from different studies.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Starting Material | Reaction Type | Yield (%) | Reference |
| This compound | Salicylic acid | Bromination | 90 | [4] |
| 5-Bromoacetylsalicylic acid methyl ester | Methyl salicylate | Friedel-Crafts Acylation | 77.1 - 93.2 | [5][6] |
| 5-Bromosalicylamide hydrazone derivatives | 5-Bromo-2-hydroxybenzamide | Multi-step synthesis | Not specified | [1] |
Table 2: Antibacterial Activity of this compound
| Compound | Antibacterial Reactivity Order | Reference |
| This compound | > Salicylic acid > 5-Chlorosalicylic acid > 4-Chlorosalicylic acid | [2] |
Table 3: Anti-inflammatory Activity of Salicylic Acid Derivatives (IC50 Values)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB dependent luciferase | HCT116 | 15 | [7] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB dependent luciferase | HCT116 | 17 | [7] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB dependent luciferase | HCT116 | 91 | [7] |
Note: Data for 5-chloro derivatives are included to provide context on the anti-inflammatory potential of halogenated salicylic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments involving this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for producing high-purity this compound.[4]
Materials:
-
Salicylic acid
-
Bromine
-
Dibromoethane
-
Glacial acetic acid (optional, for mother liquor recycling)
-
Standard laboratory glassware
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Dissolve 138 parts by weight of salicylic acid in a suitable amount of dibromoethane in a reaction vessel.
-
Heat the solution to 80°C with constant stirring.
-
Over a period of 3.5 hours, slowly add a solution of 160 parts by weight of bromine in 200 parts by weight of dibromoethane to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed for an additional 30 minutes.
-
Cool the mixture to approximately 15°C to crystallize the this compound.
-
Separate the crystals by filtration.
-
Wash the filter residue with 40 parts by weight of dibromoethane, followed by a water wash.
-
Dry the purified this compound at a temperature of 80-110°C.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a general guideline.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells in triplicate and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is well-established, and ongoing research continues to unveil their therapeutic potential. The ability of these compounds to modulate key signaling pathways, such as the NF-κB pathway, underscores their importance in the development of new treatments for inflammatory diseases and cancer. The data and protocols presented here provide a valuable resource for researchers dedicated to exploring the full potential of these versatile molecules. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 5. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]
- 6. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]
- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromosalicylic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid is a halogenated derivative of salicylic (B10762653) acid that has emerged as a valuable building block in medicinal chemistry. The introduction of a bromine atom at the 5-position of the salicylic acid framework significantly alters its physicochemical properties, creating a versatile scaffold for the development of novel therapeutic agents. This modification can enhance biological activity and provide a handle for further chemical modifications, leading to compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
These application notes provide an overview of the synthesis of various derivatives from this compound, their biological activities with a focus on quantitative data, and detailed experimental protocols for their synthesis and evaluation. Additionally, key signaling pathways modulated by these derivatives are illustrated to provide a deeper understanding of their mechanism of action.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: 5-Bromosalicylamide (B1265511) derivatives have shown promise as anticancer agents by targeting critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways.
-
Anti-inflammatory Activity: The anti-inflammatory effects of these derivatives are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
-
Antimicrobial Activity: Brominated salicylates have exhibited notable antibacterial activity. Studies have indicated that this compound possesses greater antibacterial reactivity compared to salicylic acid and its chloro-derivatives.[1]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: Anticancer Activity of Salicylamide (B354443) Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Salicylamide Derivative 1 | Breast Cancer (MCF-7) | MTT Assay | 15.5 - 41 | [2] |
| Salicylamide Derivative 2 | Multiple Myeloma | MTT Assay | 13 - 26.5 | [2] |
| SF-1-066 (Salicylic acid-based) | - | STAT3 DNA-binding | 35 | [3] |
| S3I-201 (Salicylic acid-based) | - | STAT3 DNA-binding | 86 | [3] |
Table 2: Antimicrobial Activity of Salicylate Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fatty Acid Salicylate Esters | Staphylococcus aureus | 31.25 - 125 | [4] |
| Fatty Acid Salicylate Esters | Escherichia coli | 31.25 - 125 | [4] |
Note: While this compound is reported to have high antibacterial reactivity, specific MIC values for its simple esters and amides are not widely published and represent a key area for further research.
Experimental Protocols
Synthesis of 5-Bromosalicylamide
Principle: This protocol describes the synthesis of 5-bromosalicylamide from this compound via the formation of an acyl chloride followed by amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) solution (aqueous)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromosalicylcyl chloride is obtained as a solid.
-
Amidation: Dissolve the crude acyl chloride in anhydrous diethyl ether.
-
Slowly add an excess of concentrated aqueous ammonia solution to the ethereal solution with vigorous stirring in an ice bath.
-
Continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 5-bromosalicylamide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromosalicylamide.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in MHB in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. 5-Bromosalicylamide derivatives have been shown to inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[5]
Caption: Inhibition of the NF-κB signaling pathway by 5-bromosalicylamide derivatives.
Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated. The activation of STAT3 is typically initiated by the phosphorylation of a specific tyrosine residue by Janus kinases (JAKs). This phosphorylation event leads to the dimerization of STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in cell cycle progression and apoptosis. Salicylamide derivatives can inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes and subsequent anticancer effects.[6]
Caption: Inhibition of the STAT3 signaling pathway by salicylamide derivatives.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of new drug candidates derived from this compound.
References
Application of 5-Bromosalicylic Acid in the Synthesis of Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents. 5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, has emerged as a promising scaffold for the synthesis of new antimicrobial compounds. Its chemical structure offers multiple sites for modification, allowing for the generation of a diverse range of derivatives with potential antibacterial efficacy. This document provides a comprehensive overview of the application of this compound in the synthesis of antibacterial agents, including detailed experimental protocols, quantitative activity data, and insights into potential mechanisms of action.
Synthetic Applications
This compound can be utilized as a versatile starting material for the synthesis of various classes of compounds with demonstrated antibacterial properties. Key synthetic routes involve the modification of the carboxylic acid and phenolic hydroxyl groups to yield esters, amides, hydrazides, and heterocyclic derivatives.
A general workflow for the synthesis and evaluation of antibacterial agents from this compound is outlined below:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from salicylic acid.[1]
Materials:
-
Salicylic acid
-
Tetrapropylammonium nonabromide (Pr4NBr9)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Diethyl ether (Et2O)
-
Sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Separatory funnel
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stir bar and a rubber septum with Pr4NBr9 (0.33 mol%) and CH2Cl2.
-
Stir the homogeneous solution and cool to 0 °C.
-
Add salicylic acid (1.0 equiv) to the solution.
-
Allow the reaction to warm to 23 °C. The reaction is exothermic.
-
Monitor the reaction by TLC until completion, indicated by the disappearance of the dark-red color of the nonabromide.
-
Quench the reaction by adding saturated aqueous Na2S2O3.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with Et2O.
-
Combine the organic layers, wash with water, and dry over Na2SO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of N-Substituted 5-Bromosalicylamides (General Procedure)
This protocol provides a general method for the synthesis of N-substituted 5-bromosalicylamides, which have shown potential as antibacterial agents.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., EDCI, DCC)
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., DMF, THF, Dichloromethane)
-
Triethylamine (B128534) (or another suitable base)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromosalicyloyl chloride.
-
Amidation: Dissolve the crude 5-bromosalicyloyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve the desired amine and triethylamine (as an acid scavenger) in the same solvent.
-
Slowly add the amine solution to the acid chloride solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 5-bromosalicylamide.
Protocol 3: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data on Antibacterial Activity
The antibacterial activity of various derivatives of this compound has been evaluated against a range of bacterial pathogens. The following tables summarize the available quantitative data.
Table 1: Antibacterial Activity of 5-Bromo-acetyl Salicylic Acid [2]
| Concentration (mg/mL) | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - S. aureus |
| 0.1 | 14 | 19 |
| 1.0 | 20 | 22 |
| 10 | 9 | 15 |
| 100 | 30 | 20 |
Table 2: Minimum Inhibitory Concentration (MIC) of Heterocyclic Derivatives of 5-Bromosalicylaldehyde [3]
| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. coli | MIC (µg/mL) - P. aeruginosa |
| Coumarin Derivative 4a | >200 | >200 | >200 | >200 |
| Thiadiazole Derivative 11a | 100 | 50 | 100 | 200 |
| Thiadiazole Derivative 11c | 50 | 25 | 50 | 100 |
| Thiazole Derivative 15 | 25 | 12.5 | 50 | 100 |
| Pyridine Derivative 21a | 100 | 100 | 200 | >200 |
| Ampicillin (Reference) | 6.25 | 3.12 | 12.5 | 100 |
Table 3: Minimum Inhibitory Concentration (MIC) of N-(2-hydroxy-5-bromophenyl)acetamide Derivatives [4]
| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. coli | MIC (µg/mL) - K. pneumoniae | MIC (µg/mL) - P. aeruginosa |
| 5e | 25 | 25 | >100 | 25 | 50 |
| 5j | 50 | 50 | >100 | 100 | 50 |
| 5k | 50 | 50 | >100 | 100 | 25 |
| Ampicillin (Reference) | 1.56 | 3.12 | 6.25 | 6.25 | >100 |
Putative Mechanism of Action
The antibacterial mechanism of salicylic acid derivatives is believed to be multifactorial. The lipophilic nature of these compounds allows them to penetrate the bacterial cell membrane, leading to its disruption and leakage of intracellular components. Furthermore, some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antibacterial agents. The derivatization of its core structure has led to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria. The provided protocols and data offer a foundation for researchers to explore this chemical space further in the quest for new therapeutics to combat antibiotic resistance. Future work should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of 5-Bromosalicylic Acid
This document provides a comprehensive guide for the determination of 5-Bromosalicylic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC). The method detailed below is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a derivative of salicylic (B10762653) acid and serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials, in-process samples, and final products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column is recommended for the separation. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 237 nm[2] |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase (initial composition: 60% Mobile Phase A, 40% Mobile Phase B). A typical concentration range for the calibration curve is 1-100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a volume of methanol to dissolve the this compound. Sonication may be used to aid dissolution.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Typical Expected Results)
The following table summarizes the expected performance characteristics of this HPLC method. These values should be verified during method validation in the user's laboratory.
| Parameter | Expected Result |
| Retention Time | Approximately 5-7 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Table 3: Typical Method Validation Parameters
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Quantification of 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Bromosalicylic acid. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in drug development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This method offers high resolution, sensitivity, and specificity.
Application Note: HPLC Quantification of this compound
This application note outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.
Chromatographic Conditions:
A summary of typical chromatographic conditions is presented in Table 1. These parameters can be used as a starting point for method development and validation.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent with DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | 30:70 to 70:30 over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from degradation products and excipients. Peak purity should be confirmed with a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). |
Experimental Protocol: HPLC Quantification of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage forms (e.g., tablets, creams) containing this compound
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range.
-
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform a blank injection (mobile phase) to ensure a stable baseline.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Application Notes and Protocols: Synthesis and Application of 5-Bromosalicyloyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reaction between 5-bromosalicylic acid and thionyl chloride (SOCl₂) to produce 5-bromosalicyloyl chloride. This conversion is a critical "activation" step in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate.[1] This intermediate is pivotal for synthesizing a variety of derivatives, particularly amides and esters, which serve as scaffolds for novel therapeutics.[2] Included herein are the reaction mechanism, detailed experimental protocols, safety precautions, and applications in drug discovery, with a focus on derivatives targeting the NF-κB signaling pathway.[2]
Reaction Mechanism
The synthesis of 5-bromosalicyloyl chloride from this compound using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is highly favorable because it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction mixture, driving the equilibrium towards the product.[3]
The mechanism involves the following steps:
-
Nucleophilic Attack: The hydroxyl group of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4][5]
-
Intermediate Formation: This attack forms a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[4]
-
Chloride Ion Attack: A chloride ion, generated in the process, then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Leaving Group Departure: This collapse leads to the departure of the chlorosulfite group, which readily decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and a chloride ion. The expelled proton combines with a chloride ion to form HCl.
The phenolic hydroxyl group on the aromatic ring is generally less reactive than the carboxylic acid; however, side reactions can occur under harsh conditions, so careful control of the reaction temperature is advised.[1][3]
Caption: Reaction mechanism for the formation of 5-bromosalicyloyl chloride.
Applications in Drug Development
5-Bromosalicyloyl chloride is a valuable intermediate in the synthesis of bioactive molecules. Its high reactivity allows for the efficient creation of amide and ester derivatives.
-
Anticancer and Anti-inflammatory Agents: Derivatives of this compound, such as 5-bromosalicylamide (B1265511), have shown potential as anticancer and anti-inflammatory agents.[2] Their mechanism of action often involves the inhibition of the IκB kinase (IKK) / NF-κB signaling pathway.[2] The constitutive activation of NF-κB is a known hallmark of many cancers and inflammatory diseases, promoting cell proliferation and survival while inhibiting apoptosis.[2] By blocking this pathway, these compounds can reduce tumor growth and dampen inflammatory responses.[2]
-
Antimicrobial Agents: Halogenated salicylamides, a class to which 5-bromosalicylamide belongs, have also demonstrated antimicrobial properties.[2] The development of new derivatives from the 5-bromosalicyloyl chloride scaffold could lead to novel agents to combat drug-resistant pathogens.[2]
Caption: Role of 5-bromosalicyloyl chloride in synthesizing therapeutic agents.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 5-bromosalicyloyl chloride.
Safety Precautions:
-
This procedure must be performed in a well-ventilated chemical fume hood.[1]
-
Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[1][3]
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
All glassware must be thoroughly dried before use to prevent hazardous reactions.[3]
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Gas outlet connected to a scrubber (e.g., containing NaOH solution)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a trap for acidic gases. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Addition: In the flask, place this compound (1.0 equivalent). Carefully add an excess of thionyl chloride (3-5 equivalents).[1] The reaction can be run neat or with an anhydrous solvent like toluene.[3] The addition should be done slowly at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours.[1][6] The reaction is complete when the evolution of gases (HCl and SO₂) ceases and the mixture becomes a clear solution.[3]
-
Work-up: Cool the reaction mixture to room temperature.[6]
-
Purification: Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.[3][6] This step must be performed with extreme care in a fume hood.[3]
-
Product Handling: The resulting crude 5-bromosalicyloyl chloride, often a yellow oil or solid, is highly reactive and moisture-sensitive.[1] It should be used immediately in the subsequent synthetic step without further purification.[1][7]
Caption: Workflow for the synthesis of 5-bromosalicyloyl chloride.
Data Presentation
The following tables summarize typical reaction parameters and predicted spectroscopic data for the product. Direct, published quantitative data for 5-bromosalicyloyl chloride is limited; therefore, values are based on analogous reactions and predictive analysis.[3][8]
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Reference |
| Reactant Ratio | 1 eq. This compound | [1] |
| 3-5 eq. Thionyl chloride | [1] | |
| Solvent | Neat or Anhydrous Toluene | [3][7] |
| Temperature | 70-80°C (Reflux) | [3][6] |
| Reaction Time | 2-3 hours | [1] |
| Expected Yield | >90% (crude) | [3] |
Table 2: Predicted Spectroscopic Data for 5-Bromosalicyloyl Chloride
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.2 ppm |
| OH Proton (Phenolic) | δ 10 - 12 ppm (broad) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 164 - 168 ppm |
| Aromatic Carbons | δ 115 - 160 ppm | |
| IR (Infrared) | C=O Stretch (Acyl Chloride) | 1780 - 1815 cm⁻¹ (strong) |
| O-H Stretch (Phenolic) | 3000 - 3400 cm⁻¹ (broad) | |
| Mass Spec (EI) | [M]⁺ (Molecular Ion) | m/z 233.9/235.9/237.9 (isotopic pattern for Br/Cl) |
| [M-Cl]⁺ | m/z 199/201 |
References
Application Notes and Protocols: Esterification of 5-Bromosalicylic Acid with Diazomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 5-bromosalicylic acid to synthesize methyl 5-bromosalicylate using diazomethane (B1218177). Due to the hazardous nature of diazomethane, this protocol emphasizes stringent safety procedures. Diazomethane is a highly reactive, toxic, and potentially explosive reagent that efficiently converts carboxylic acids to their corresponding methyl esters under mild conditions.[1][2] The resulting product, methyl 5-bromosalicylate, is a valuable intermediate in the synthesis of specialty chemicals and novel drug candidates.[3] This document will cover the reaction mechanism, a detailed experimental protocol, safety precautions, and the properties of the final product.
Introduction
The methylation of carboxylic acids is a fundamental transformation in organic synthesis. Diazomethane (CH₂N₂) serves as an excellent reagent for this purpose, offering high yields and clean reactions where the only byproduct is nitrogen gas.[2][4] The reaction proceeds via a simple acid-base reaction followed by a nucleophilic substitution (SN2) step.[1][2]
This compound is a substituted aromatic carboxylic acid. Its esterification to methyl 5-bromosalicylate is a key step in the synthesis of more complex molecules for pharmaceutical and materials science applications.[3][5] While other methods exist for esterification, such as Fischer esterification, the use of diazomethane is advantageous for substrates that may be sensitive to the harsh acidic conditions of other methods.
Extreme Caution: Diazomethane is a yellow, poisonous, and potentially explosive gas.[1] It is imperative that all handling of diazomethane be conducted in a well-ventilated fume hood, with appropriate personal protective equipment and adherence to all safety guidelines.[6][7][8] An alternative, safer reagent is (trimethylsilyl)diazomethane (TMS-diazomethane), which can often be used in place of diazomethane.[2][9]
Reaction Mechanism and Workflow
The esterification of a carboxylic acid with diazomethane is a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule. The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group of the protonated diazomethane in an SN2 reaction, which liberates nitrogen gas and forms the methyl ester.[1][2][4]
Reaction Mechanism
Caption: Mechanism of Esterification with Diazomethane.
Experimental Workflow
The general workflow for this procedure involves the in-situ generation of diazomethane followed by its immediate reaction with this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Disclaimer: This protocol is intended for experienced researchers in a well-equipped laboratory. Diazomethane is extremely hazardous. All steps involving diazomethane must be performed in a chemical fume hood with a blast shield.[8]
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks with ground glass joints (avoid scratches)[6] |
| Diazomethane precursor (e.g., Diazald®) | Condenser |
| Diethyl ether (anhydrous) | Dropping funnel |
| Potassium hydroxide (B78521) | Magnetic stirrer and stir bars |
| Methanol (B129727) | Ice bath |
| Acetic acid (for quenching) | Rotary evaporator |
| Sodium sulfate (B86663) (anhydrous) | Thin Layer Chromatography (TLC) plates and chamber |
| Deuterated solvent for NMR (e.g., CDCl₃) | NMR spectrometer, IR spectrometer, Mass spectrometer |
In-Situ Generation of Diazomethane (from Diazald®)
-
Set up a distillation apparatus with smooth glass joints in a fume hood. The receiving flask should be placed in an ice bath.
-
In the distillation flask, dissolve Diazald® in diethyl ether.
-
In a dropping funnel, prepare a solution of potassium hydroxide in aqueous ethanol.
-
Slowly add the KOH solution to the stirred Diazald® solution.
-
Gently heat the distillation flask in a water bath to co-distill the yellow diazomethane with ether.
-
Collect the ethereal solution of diazomethane in the ice-cooled receiving flask. Do not distill to dryness.
Esterification of this compound
-
Dissolve a known quantity of this compound in a mixture of diethyl ether and a small amount of methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas evolution will be observed.
-
Allow the reaction to stir for an additional 15-30 minutes at 0°C.
-
Quench the excess diazomethane by the careful dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, methyl 5-bromosalicylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
Table 1: Physicochemical Properties of Methyl 5-Bromosalicylate
| Property | Value | Reference |
| CAS Number | 4068-76-2 | [10] |
| Molecular Formula | C₈H₇BrO₃ | [10] |
| Molecular Weight | 231.04 g/mol | [10] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 61-65 °C | [10] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Table 2: Spectroscopic Data of Methyl 5-Bromosalicylate (Typical)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, -OH), δ 7.0-8.0 (m, 3H, Ar-H), δ ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), δ 110-160 (Ar-C), δ ~52 (-OCH₃) |
| IR (KBr) | ~3200 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spec (ESI⁻) | m/z 229, 231 [(M-H)⁻] |
Safety Precautions
Working with diazomethane requires strict adherence to safety protocols to mitigate its high toxicity and explosive potential.[6][7]
-
Toxicity: Diazomethane is extremely toxic upon inhalation and can cause severe irritation to the skin, eyes, and respiratory system.[6] It is also a suspected carcinogen.
-
Explosion Hazard: Diazomethane can explode upon contact with rough surfaces (like ground glass joints), strong light, or certain chemicals such as alkali metals.[6][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles or a face shield, and appropriate gloves (neoprene or butyl rubber are recommended).[6]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood, preferably with a blast shield.[8] An eyewash station and safety shower must be readily accessible.[7]
-
Handling: Use only fire-polished glassware. Avoid scratched or etched flasks. Do not store diazomethane solutions; prepare and use them immediately.
-
Spills: For small spills inside a fume hood, allow the diazomethane to evaporate. For larger spills, evacuate the area immediately.[8]
-
Waste Disposal: Diazomethane-containing waste must be treated as hazardous and disposed of according to institutional guidelines.[6]
Applications in Drug Development
Methyl 5-bromosalicylate serves as a versatile building block in medicinal chemistry and drug design. The introduction of a methyl group can significantly alter the physicochemical properties of a parent molecule, which can in turn influence its pharmacodynamic and pharmacokinetic profiles.[12]
The bromine atom on the aromatic ring provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. As an intermediate, methyl 5-bromosalicylate is utilized in the synthesis of compounds for various therapeutic areas.[3] Its structural motifs are found in molecules with potential biological activities, making it a valuable starting material for lead optimization and the development of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. METHYL 5-BROMOSALICYLATE | 4068-76-2 [chemicalbook.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Methyl 5-bromosalicylate 95 4068-76-2 [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromosalicylic Acid as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromosalicylic acid and its derivatives are versatile ligands in coordination chemistry. The presence of the carboxylate and hydroxyl groups allows for the formation of stable chelate complexes with a variety of metal ions. The bromine substituent on the salicylic (B10762653) acid backbone influences the electronic properties of the ligand, which in turn can modulate the chemical and physical properties of the resulting metal complexes. These complexes have garnered significant interest due to their potential applications in medicinal chemistry, catalysis, and materials science. This document provides an overview of the applications of this compound-derived ligands and detailed protocols for the synthesis and characterization of their metal complexes.
I. Applications in Coordination Chemistry
Coordination complexes of this compound and its derivatives, particularly Schiff bases formed from 5-bromosalicylaldehyde (B98134), have shown promising biological activities. The coordination of these ligands to metal centers can enhance their therapeutic potential.
-
Antimicrobial Activity: Metal complexes of Schiff bases derived from 5-bromosalicylaldehyde have demonstrated significant antibacterial and antifungal properties. The chelation of the metal ion to the ligand is thought to enhance its lipophilicity, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets. Studies have shown that the biological activity of these complexes is often greater than that of the free ligands.[1][2][3][4][5][6] For instance, cobalt (II) complexes of Schiff bases derived from 5-bromosalicylidene-aniline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Anticancer Activity: Several studies have explored the cytotoxic effects of metal complexes involving 5-bromosalicylaldehyde-derived ligands against various cancer cell lines.[7][8][9][10] Gallium(III) complexes with 5-bromosalicylaldehyde benzoylhydrazones, for example, have exhibited concentration-dependent antiproliferative activity against human leukemic cell lines.[7][8] The coordination to the metal ion can enhance the bioactivity of the organic compounds.[7]
-
Catalytic Activity: Transition metal complexes of 5-bromosalicylidene-derived Schiff bases have been investigated as catalysts in various organic transformations. For example, they have been used in the catalytic oxidation of alcohols.[2][3]
II. Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Schiff base ligands derived from 5-bromosalicylaldehyde and their subsequent complexation with metal ions.
Protocol 1: Synthesis of Schiff Base Ligands from 5-Bromosalicylaldehyde
This protocol describes the general procedure for the synthesis of Schiff base ligands through the condensation reaction of 5-bromosalicylaldehyde with a primary amine.
Materials:
-
5-Bromosalicylaldehyde
-
Appropriate primary amine (e.g., aniline, 4-nitroaniline, 4-amino-3-mercapto-1,2,4-triazine-5-one)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 5-bromosalicylaldehyde (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in the same solvent.
-
Add the amine solution to the 5-bromosalicylaldehyde solution with continuous stirring.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid (Schiff base ligand) is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous CaCl₂ or in a vacuum oven.
-
The purity of the synthesized ligand can be checked by its melting point and spectroscopic techniques such as FT-IR and NMR.
Workflow for Schiff Base Ligand Synthesis:
Caption: Workflow for the synthesis of a Schiff base ligand.
Protocol 2: Synthesis of Metal Complexes
This protocol outlines a general method for the synthesis of metal complexes using the previously synthesized Schiff base ligands.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., Co(II) acetate, Cu(II) acetate, Ni(II) chloride, Ga(III) nitrate)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (typically 2 equivalents for octahedral or square planar complexes) in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
The color of the solution may change upon addition of the metal salt, indicating complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a suitable period (typically 3-6 hours).
-
After refluxing, cool the reaction mixture to room temperature.
-
The precipitated metal complex is collected by filtration.
-
Wash the complex with the solvent to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator or vacuum oven.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Workflow for Metal Complex Synthesis:
References
- 1. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 2. Transition metal complexes of 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one: Synthesis, characterization, catalytic and antibacterial studies | Zendy [zendy.io]
- 3. researchgate.net [researchgate.net]
- 4. irjse.in [irjse.in]
- 5. nijophasr.net [nijophasr.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromosalicylic Acid: A Promising Candidate for Corrosion Inhibition
Application Notes & Protocols for Researchers
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. The development of effective corrosion inhibitors is crucial for extending the lifespan and ensuring the integrity of metallic structures. Organic compounds, particularly those containing heteroatoms and aromatic rings, have shown great promise as corrosion inhibitors. 5-Bromosalicylic acid, a derivative of salicylic (B10762653) acid, presents itself as a compelling candidate for corrosion inhibition due to its molecular structure. The presence of a carboxyl group (-COOH), a hydroxyl group (-OH), an aromatic ring, and a bromine atom suggests the potential for strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.
These application notes provide an overview of the potential applications of this compound as a corrosion inhibitor and offer detailed protocols for its evaluation. While direct studies on this compound are limited, data from a closely related compound, 5-Bromovanillin, is presented here to illustrate the potential efficacy.
Potential Applications
This compound is anticipated to be an effective corrosion inhibitor for a variety of metals and alloys in different corrosive environments. Its applications could span across industries such as:
-
Oil and Gas: Protecting pipelines and equipment from corrosion induced by acidic gases (H₂S, CO₂) and saline water.
-
Chemical Processing: Inhibiting corrosion in reactors, tanks, and piping exposed to acidic or alkaline solutions.
-
Marine Environments: Protecting ship hulls, offshore platforms, and other marine infrastructure from saltwater corrosion.
-
Automotive and Aerospace: As an additive in coatings and coolants to prevent corrosion of engine parts and structural components.
Mechanism of Action
The corrosion inhibition by this compound is predicated on its ability to adsorb onto the metal surface, forming a protective film. This adsorption can occur through several mechanisms:
-
Chemisorption: The carboxyl and hydroxyl groups can form coordinate bonds with the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecule.
-
π-electron Interaction: The aromatic ring can donate π-electrons to the metal surface, strengthening the adsorption.
The bromine atom, being a halogen, can further enhance the adsorption process and contribute to the stability of the protective film. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Quantitative Data Summary
As a proxy for the potential performance of this compound, the following table summarizes the corrosion inhibition efficiency of 5-Bromovanillin on 1018 carbon steel in acidic media. This data is extracted from a study on the synergistic effect of Rosmarinus officinalis and 5-Bromovanillin.[1] It is important to note that these values are for a related compound and actual results for this compound may vary.
| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |
| 1 M HCl | 0.5 g/L (admixture) | 92.57 |
| 1 M H₂SO₄ | 0.5 g/L (admixture) | 64.57 |
Experimental Protocols
Weight Loss Measurement
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution).
-
This compound.
-
Analytical balance.
-
Polishing paper (different grades).
-
Acetone, ethanol, and distilled water.
-
Drying oven.
-
Glass beakers and nylon thread.
Protocol:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of emery paper.
-
Degrease the coupons by washing with acetone, followed by ethanol, and finally with distilled water.
-
Dry the coupons in an oven at 60°C for 1 hour.
-
Weigh the coupons accurately using an analytical balance and record the initial weight (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive solution of the desired concentration.
-
Prepare different concentrations of the inhibitor solution by dissolving a calculated amount of this compound in the corrosive medium.
-
-
Immersion Test:
-
Suspend each coupon in a beaker containing the test solution (with and without the inhibitor) using a nylon thread. Ensure the coupon is fully immersed.
-
Cover the beakers and leave them undisturbed for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Post-Immersion:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove corrosion products.
-
Rinse with distilled water, then acetone, and dry them.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) can be calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without the inhibitor.
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.
-
Polarization Scan:
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Cell and Electrode Setup: Use the same setup as for the PDP measurements.
-
OCP Stabilization: Stabilize the system at the OCP.
-
Impedance Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound.
References
Application Notes and Protocols for the Analysis of 5-Bromosalicylic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. Due to its structural similarity to salicylic acid, a key plant hormone and a precursor to various pharmaceuticals, its presence in the environment is of growing interest. Environmental contamination can occur through various pathways, including industrial discharge and metabolism of pharmaceutical products. Accurate and sensitive analytical methods are crucial for monitoring its occurrence, fate, and potential ecological impact.
These application notes provide detailed protocols for the determination of this compound in environmental water and soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the proposed analytical methods and their expected performance characteristics. These are target parameters based on the analysis of similar compounds and should be validated for this compound specifically in your laboratory.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Water Samples | Soil Samples |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | ~230 nm and ~300 nm | ~230 nm and ~300 nm |
| Estimated Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/kg |
| Estimated Limit of Quantitation (LOQ) | 0.3 - 3 µg/L | 3 - 30 µg/kg |
| Estimated Recovery | > 85% | > 80% |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Water Samples | Soil Samples |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Pressurized Liquid Extraction (PLE) or Soxhlet |
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS | BSTFA with 1% TMCS |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| MS Scan Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Target m/z Ions | To be determined from standard analysis (Molecular ion and characteristic fragments) | To be determined from standard analysis (Molecular ion and characteristic fragments) |
| Estimated LOD | 0.01 - 0.1 µg/L | 0.1 - 1 µg/kg |
| Estimated LOQ | 0.03 - 0.3 µg/L | 0.3 - 3 µg/kg |
| Estimated Recovery | > 90% | > 85% |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by HPLC-UV
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH adjusted to ~2 with formic acid).
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~2 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC analysis.
2. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at approximately 230 nm and 300 nm.
-
-
Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent. Generate a calibration curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound in Soil Samples by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
-
Clean-up (if necessary): For soils with high organic matter, a clean-up step using a silica (B1680970) gel column may be required.
-
Solvent Exchange: Evaporate the combined extracts to near dryness and exchange the solvent to 5 mL of ethyl acetate.
2. Derivatization
-
Transfer 100 µL of the extract into a derivatization vial.
-
Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
GC Conditions:
-
Column: DB-5ms or equivalent capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Initially, run a full scan on a standard to identify the molecular ion and characteristic fragment ions of the derivatized this compound. Subsequently, use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) should be utilized for confident identification.
-
-
Calibration and Quantification: Prepare calibration standards of this compound and derivatize them in the same manner as the samples. Create a calibration curve and quantify the sample concentration.
Concluding Remarks
The provided protocols offer a comprehensive starting point for the analysis of this compound in environmental matrices. It is imperative that these methods are thoroughly validated in the user's laboratory to determine specific performance characteristics such as limit of detection, limit of quantitation, precision, accuracy, and recovery for the matrices of interest. The use of appropriate quality control samples, including blanks, spikes, and certified reference materials (if available), is essential for ensuring data quality.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromosalicylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 5-Bromosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound via the bromination of salicylic (B10762653) acid can lead to several impurities. The most prevalent include:
-
Unreacted Starting Material: Salicylic acid may remain if the reaction does not go to completion.
-
Over-brominated Products: The primary over-brominated impurity is 3,5-Dibromosalicylic acid, which forms due to the activating nature of the hydroxyl group on the aromatic ring.[1][2]
-
Positional Isomers: Although the primary product is this compound, small amounts of 3-Bromosalicylic acid can also be formed.[1]
-
Decarboxylation Products: In the presence of excess bromine water, decarboxylation can occur, leading to the formation of 2,4,6-Tribromophenol.[3][4][5]
-
Colored Impurities: Oxidation of the phenolic group or other side reactions at elevated temperatures can result in the formation of colored impurities.[2]
Q2: How can I minimize the formation of 3,5-Dibromosalicylic acid?
Minimizing the formation of the di-substituted byproduct, 3,5-Dibromosalicylic acid, is crucial for obtaining a high purity product. The following strategies can be employed:
-
Stoichiometric Control: Carefully control the molar ratio of the brominating agent to salicylic acid. A slight excess of salicylic acid can help reduce over-bromination.
-
Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to avoid localized high concentrations of bromine.[6]
-
Temperature Control: Maintain a low and consistent reaction temperature. Exothermic reactions can lead to a loss of selectivity.[6]
-
Choice of Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), for more controlled bromination.[2]
Q3: My final product is discolored. What is the cause and how can I fix it?
The formation of colored impurities is a common issue and is often due to the oxidation of the phenolic hydroxyl group or thermal degradation.[2] To address this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]
-
Temperature Management: Avoid excessively high reaction temperatures.
-
Purification: The crude product can be purified by recrystallization. The use of activated carbon during recrystallization can help to remove colored impurities.[2]
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, water, and an acid modifier like phosphoric acid) can effectively separate this compound from its related impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, confirming their identity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TTC).[6] - Consider a modest increase in reaction temperature, while carefully monitoring for impurity formation.[6] |
| Suboptimal molar ratio of reactants. | - Adjust the stoichiometry. A slight excess of the brominating agent may be necessary, but this increases the risk of over-bromination.[6] | |
| Loss of product during work-up or purification. | - Optimize the pH during aqueous work-up to minimize the solubility of the product in the aqueous layer. - For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.[6] | |
| Presence of Significant Amounts of 3,5-Dibromosalicylic Acid | Excessive or uncontrolled bromination. | - Carefully control the stoichiometry of the brominating agent. - Maintain a low reaction temperature.[6] - Add the brominating agent dropwise or in portions.[6] - Use a milder brominating agent like N-bromosuccinimide (NBS).[2] |
| Formation of Colored Impurities | Oxidation of the phenolic group. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Side reactions at elevated temperatures. | - Optimize and control the reaction temperature to avoid thermal degradation.[2] | |
| - Purify the crude product by recrystallization with activated carbon.[2] | ||
| Difficulty in Product Isolation/Purification | Poor crystallization. | - Select an appropriate solvent system for recrystallization. Ethanol (B145695) or a mixture of ethanol and water is often effective. |
| Co-precipitation of impurities. | - Ensure the crude product is of reasonable purity before attempting recrystallization to avoid "oiling out". |
Experimental Protocols
Synthesis of this compound from Salicylic Acid
This protocol describes a general procedure for the bromination of salicylic acid.
Materials:
-
Salicylic acid
-
Bromine or N-bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dibromoethane (optional, as a solvent)[7]
-
Sodium bisulfite solution (for quenching)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid in glacial acetic acid. If using dibromoethane, it can be used as the primary solvent or in a mixture with acetic acid.[1][7]
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid (or the chosen solvent) dropwise to the stirred salicylic acid solution. Maintain the temperature below 10°C throughout the addition.[6] The rate of addition is critical to control the formation of di-substituted byproducts.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC.[6]
-
Quenching: Pour the reaction mixture into a beaker containing cold water and ice. If bromine was used, add a sodium bisulfite solution to quench any unreacted bromine.
-
Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[6]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. quora.com [quora.com]
- 5. gauthmath.com [gauthmath.com]
- 6. benchchem.com [benchchem.com]
- 7. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromosalicylic Acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromosalicylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I assess the purity of my recrystallized this compound?
The primary indicator of purity is the melting point. Pure this compound has a reported melting point in the range of 162-172 °C.[2][3][7][8] A sharp melting point within this range suggests high purity.[4] Impure samples typically exhibit a depressed and broader melting point range.[1][6] Further analysis using techniques like ¹H NMR, ¹³C NMR, or FTIR can confirm purity and identify any remaining contaminants.[9][10]
Q3: What are the common impurities found in crude this compound?
Common impurities often depend on the synthetic route but can include unreacted starting materials, such as salicylic (B10762653) acid, or over-brominated side-products like 3,5-dibromosalicylic acid.[9][11]
Q4: My recrystallized product is still colored. How can I remove colored impurities?
Colored impurities can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before the filtration step.[11][12] The colored impurities adsorb onto the surface of the carbon, which is then removed during hot filtration. Use activated carbon sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[11]
Caution: Some sources advise against using activated carbon for phenolic compounds like salicylic acid derivatives, as trace iron in the carbon can form colored complexes with the phenol (B47542) group, impairing purification.[12] If you suspect this is an issue, performing a second recrystallization without charcoal may be a better option.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | 1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. High concentration of impurities depressing the melting point. | 1. Add a small amount of additional hot solvent to the mixture to redissolve the oil.[4][13] 2. Allow the solution to cool more slowly. Let it reach room temperature on the benchtop before moving to an ice bath.[4] 3. Consider using a different solvent or a co-solvent system.[4] |
| Low Yield of Recovered Crystals | 1. Too much solvent was used: This is the most common cause, leaving a significant amount of product in the mother liquor.[1][4][13] 2. Premature crystallization: Product crystallized on the filter paper during hot filtration.[1] 3. Incomplete crystallization: Cooling time was insufficient or the temperature was not low enough.[1][4] 4. Excessive washing: Too much cold solvent was used to wash the crystals, dissolving some of the product. | 1. If the mother liquor has not been discarded, concentrate it by boiling off some solvent and attempt to cool again for a second crop of crystals.[13] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing hot filtration.[4] 3. Increase the cooling time and ensure the flask is placed in an ice bath for at least 15-20 minutes after initial cooling.[1] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| No Crystals Form Upon Cooling | 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Reheat the solution and boil off a portion of the solvent to increase the concentration, then cool again.[13] 2. Try to induce crystallization by: a) Scratching the inside of the flask at the liquid's surface with a glass rod.[11][13] b) Adding a "seed crystal" of the crude this compound.[13] |
| Crystals Are Still Impure After Recrystallization | 1. The chosen solvent is not effective for separating the specific impurities present. 2. Impurities from the mother liquor were redeposited on the crystals during drying. | 1. Perform a second recrystallization, potentially using a different solvent or a solvent-pair system.[1][4] 2. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration to remove any adhering mother liquor.[4] |
Physical & Chemical Properties
This table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃[2] |
| Molecular Weight | 217.02 g/mol [14] |
| Melting Point | 162-172 °C[2][3][7][8] |
| Boiling Point | ~338.1 °C at 760 mmHg[2][10] |
| Appearance | White to off-white crystalline powder[8] |
| Solubility in Water | Soluble[2][3] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol)
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass stir rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and, while stirring, heat the mixture on a hot plate until it boils. Continue adding small portions of hot solvent until the solid is completely dissolved.[4] Avoid adding a large excess of solvent to maximize yield.[1]
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration. Pre-heat a second flask and a funnel with fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution containing the dissolved product.[4][11] This step prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[4]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The product can then be transferred to a watch glass to air dry or be placed in a drying oven. The final product should be a dry, crystalline solid.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A flowchart of the general recrystallization process.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89-55-4 [chemnet.com]
- 3. This compound CAS#: 89-55-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 8. This compound | 89-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound technical grade, 90 89-55-4 [sigmaaldrich.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Crystallization of 5-Bromosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 5-bromosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. Based on available data, this compound is readily soluble in ethanol (B145695), ether, and hot water, while being only slightly soluble in cold water[1]. This significant difference in solubility at different temperatures makes these solvents, particularly water and ethanol-water mixtures, excellent candidates for recrystallization.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the solution is too concentrated or if the cooling rate is too rapid. To address this, try the following:
-
Add more solvent: Your solution may be supersaturated to a point where the compound's melting point is below the solution temperature. Adding a small amount of hot solvent to redissolve the oil and then allowing it to cool slowly can promote crystal formation.
-
Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Use a co-solvent system: If using a single solvent is problematic, a mixed solvent system, such as ethanol and water, can be effective. Dissolve the compound in the solvent in which it is more soluble (e.g., hot ethanol) and then gradually add the "anti-solvent" (e.g., hot water) until the solution becomes slightly turbid. Then, add a few drops of the first solvent to redissolve the turbidity and allow the solution to cool slowly.
Q3: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?
A3: Low recovery is a frequent challenge in crystallization. Several factors could be responsible:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved in the mother liquor even after cooling. To remedy this, use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. After slow cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.
-
Washing with warm solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your purified product. Always use ice-cold solvent for washing.
Q4: My recrystallized this compound is still impure. What can I do?
A4: If impurities persist after recrystallization, consider the following:
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very impure.
-
Properly wash the crystals: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Consider a different solvent system: The impurities may have similar solubility properties to this compound in the chosen solvent. Experiment with a different solvent or a mixed-solvent system.
-
Use activated charcoal: If your product is discolored, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities. However, be aware that activated charcoal should be used with caution for phenolic compounds like salicylic (B10762653) acid derivatives, as it can sometimes react with the hydroxyl group[2].
Data Presentation
Due to the limited availability of precise, publicly available quantitative solubility data for this compound, the following table provides an illustrative guide to its solubility in common solvents. These qualitative descriptions are based on available information and general principles of solubility for aromatic carboxylic acids.
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Elevated Temperature | Boiling Point of Solvent (°C) |
| Water | Slightly Soluble[1] | Soluble in hot water[1] | 100 |
| Ethanol | Soluble[1] | Very Soluble | 78 |
| Acetone | Likely Soluble | Likely Very Soluble | 56 |
| Toluene | Likely Sparingly Soluble | Likely Soluble | 111 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Water
This protocol is suitable for purifying this compound that is contaminated with non-polar impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the compound is completely dissolved. Avoid adding an excess of water to ensure a good yield.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot water through it. Quickly filter the hot solution containing your dissolved product.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. The melting point of pure this compound is in the range of 162-166°C[3][4]. A sharp melting point within this range is an indicator of purity.
Protocol 2: Mixed-Solvent Recrystallization of this compound from Ethanol/Water
This protocol is effective when this compound is highly soluble in one solvent (ethanol) and poorly soluble in another (water) at all temperatures.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve it completely.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
References
How to prevent "oiling out" during 5-Bromosalicylic acid purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve the issue of "oiling out" during the purification of 5-Bromosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the purification of this compound?
"Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil" or emulsion) rather than as solid crystals during the cooling or recrystallization process.[1][2] This occurs when the solute molecules are highly concentrated (supersaturated) but are kinetically hindered or delayed from integrating into a rigid crystal lattice.[1][2]
This presents several problems for purification:
-
Impurity Entrapment: The liquid droplets can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[3][4][5] This defeats the purpose of recrystallization.
-
Poor Product Quality: The resulting solid is often amorphous, glassy, sticky, or gum-like, making it difficult to handle, filter, and dry.[1][3]
-
Process Control Issues: Oiling out is an unpredictable particle mechanism, which can lead to difficulties in process scale-up and result in batch-to-batch inconsistencies.[1][2]
Q2: What are the primary causes of oiling out?
Several factors can contribute to a compound oiling out from solution:
-
High Supersaturation: The solution is too concentrated with the compound. This is a primary driver for the separation of a second liquid phase.[1]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[6]
-
Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, making it more prone to existing as a liquid at the temperature of crystallization.[3][5][7]
-
Inappropriate Solvent Choice: The chosen solvent may be too effective at dissolving the compound, or the compound's melting point may be lower than the boiling point of the solvent.[3][5]
Q3: How can I proactively prevent oiling out before starting the recrystallization of this compound?
A well-designed experimental plan is the best defense against oiling out.
-
Proper Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but readily when heated near its boiling point.[8] For related compounds like 5-Bromosalicylamide, absolute ethanol (B145695) has been reported as an effective solvent.[6][9] Always test solubility with a small amount of crude material first.[6]
-
Control Supersaturation: Avoid creating a solution that is too highly concentrated. Utilize the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][10]
-
Ensure Purity of Starting Materials: Using purer raw materials can reduce the initial impurity load, minimizing their disruptive effect on crystallization.[1][2]
Q4: I am observing oiling out during my experiment. What immediate troubleshooting steps can I take?
If you observe the formation of an oil, you can take the following corrective actions:
-
Reheat and Add More Solvent: Return the flask to the heat source and add more of the hot recrystallization solvent in small increments until the oil redissolves completely.[3][6]
-
Slow Down the Cooling Rate: After redissolving the oil, allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, perhaps insulated with a cloth, before attempting any further cooling in an ice bath.[6]
-
Introduce a Co-Solvent (Anti-Solvent): If using a single solvent system, you can reheat the solution to dissolve the oil and then add a small amount of a miscible "anti-solvent" (one in which this compound is less soluble) dropwise until the solution becomes slightly cloudy, then add a drop or two of the original solvent to clarify. This can help induce crystallization.[5][6]
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[3]
-
Use Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to serve as a template for crystallization.[1][2] If the seed crystal dissolves, the solution is not yet sufficiently supersaturated and requires further cooling.[1]
Troubleshooting Guide: Oiling Out
This table provides a quick reference for diagnosing and solving issues related to oiling out during the purification of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Oily droplets form upon cooling. | 1. The solution is too concentrated (high supersaturation).[1] 2. The cooling rate is too fast.[6] 3. Impurities are lowering the compound's melting point.[3][5] | 1. Reheat the solution and add more hot solvent in small portions until the oil redissolves.[3][6] 2. Reheat to redissolve the oil, then allow the solution to cool very slowly on the benchtop before moving to an ice bath.[6] 3. If impurities are suspected, consider adding activated charcoal to the hot solution before a hot filtration step. A second recrystallization may be necessary.[7][9] |
| The entire sample separates as a thick oil with no crystal formation. | 1. The melting point of the crude solid is below the boiling point of the solvent.[3] 2. The chosen solvent is too nonpolar or otherwise inappropriate for the compound.[5] | 1. Select a different solvent with a lower boiling point or use a mixed-solvent system. 2. Perform small-scale solubility tests to find a more suitable solvent system.[6] |
| Added seed crystals dissolve in the cooled solution. | 1. The solution is not yet supersaturated. 2. The system is within a miscibility gap, a thermodynamic state where two liquid phases are stable.[1][2] | 1. Allow the solution to cool further to reach the metastable zone where crystallization can occur. 2. This requires a more fundamental change. Modify the process by altering the solvent system or the solute concentration to operate outside of this miscibility gap.[1] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting when oiling out is encountered.
Caption: A step-by-step workflow for addressing oiling out during an experiment.
Factors Influencing Crystallization Outcome
This diagram illustrates the key experimental factors and their influence on whether the purification results in successful crystallization or problematic oiling out.
Caption: The relationship between experimental variables and purification outcomes.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol incorporates best practices to minimize the risk of oiling out.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude this compound in ~0.5 mL of a candidate solvent (e.g., ethanol, water, or an ethanol/water mixture). A suitable solvent will dissolve the solid when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent in small portions until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution containing the product. This step removes the charcoal and any insoluble impurities.
-
Crystallization (Critical Step): Cover the flask containing the clear filtrate with a watch glass and leave it on a heat-resistant surface to cool slowly and undisturbed to room temperature. Rapid cooling is a primary cause of oiling out. Do not place it directly in an ice bath.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a drying oven set to a temperature well below the compound's melting point. The purity can be assessed by techniques like melting point determination, TLC, or HPLC.[9]
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. brainly.com [brainly.com]
- 8. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Optimizing reaction conditions for the synthesis of 5-Bromosalicylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromosalicylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of direct bromination of salicylic (B10762653) acid.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (salicylic acid) is consumed. - Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of impurities. Excessive heat can lead to the formation of byproducts.[1] |
| Suboptimal Molar Ratio of Reactants | - Adjust Stoichiometry: A slight excess of the brominating agent may be necessary to ensure the complete conversion of salicylic acid. |
| Loss of Product During Work-up or Purification | - Optimize Extraction: Ensure the correct pH is maintained during the aqueous work-up to minimize the solubility of the product in the aqueous layer.[1] - Refine Recrystallization Technique: Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and yield.[1] |
| Poor Quality of Reagents | - Use high-purity starting materials and reagents. Impurities in the salicylic acid or brominating agent can lead to side reactions and lower yields.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Formation of Dibromo- and Polybromo- byproducts (e.g., 3,5-Dibromosalicylic acid) | - Control Reaction Temperature: Maintain a lower reaction temperature to improve the selectivity of the bromination reaction.[1] - Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions to prevent localized high concentrations.[1] - Use of a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as a milder and more selective alternative to liquid bromine.[3] |
| Unreacted Starting Material (Salicylic Acid) | - Ensure Complete Reaction: Refer to the "Incomplete Reaction" suggestions under Issue 1. |
| Formation of Colored Impurities | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially of the phenolic group.[3] - Purify the crude product by recrystallization , potentially using activated carbon to remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution of salicylic acid using a brominating agent. Common brominating agents include elemental bromine (Br₂) in a suitable solvent (like acetic acid or dibromoethane), and N-bromosuccinimide (NBS).[4] Another reported method utilizes tetrapropylammonium (B79313) nonabromide in dichloromethane (B109758) for a high-yield synthesis.[5]
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Bromine and its sources are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Reactions involving bromine can be exothermic, so proper temperature control is crucial.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TTC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (salicylic acid) on a TLC plate, you can observe the consumption of the reactant and the formation of the product.
Q4: What is the most common side product in the bromination of salicylic acid, and how can I minimize its formation?
A4: The most common side product is 3,5-dibromosalicylic acid, formed by over-bromination. To minimize its formation, it is crucial to carefully control the stoichiometry of the brominating agent, maintain a low reaction temperature, and add the brominating agent slowly and portion-wise.[1][3]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol (B145695) or a mixture of ethanol and water is often effective for the recrystallization of this compound, yielding a purified solid product.
Experimental Protocols
Synthesis of this compound via Bromination in Acetic Acid
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Salicylic acid
-
Glacial acetic acid
-
Liquid bromine
-
Sodium bisulfite solution
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid in glacial acetic acid.
-
Cool the flask in an ice bath to a temperature below 10 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred salicylic acid solution over 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the salicylic acid is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing cold water and ice. The crude this compound should precipitate.
-
To quench any unreacted bromine, add a saturated sodium bisulfite solution until the orange color of bromine disappears.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Side Reactions in the Bromination of Salicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of salicylic (B10762653) acid. This resource addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the bromination of salicylic acid?
A1: The main side products in the bromination of salicylic acid are typically 3,5-dibromosalicylic acid and 2,4,6-tribromophenol (B41969). The formation of these byproducts is highly dependent on the reaction conditions. In some cases, small amounts of other brominated isomers may also be formed.
Q2: Why is 2,4,6-tribromophenol a common byproduct, and how can its formation be avoided?
A2: 2,4,6-tribromophenol is formed through a process of initial bromination followed by decarboxylation (loss of the carboxylic acid group). This side reaction is particularly favored under harsh conditions, such as the use of excess bromine and polar solvents like water.[1][2] The hydroxyl group of salicylic acid is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. In aqueous solutions, this activation can lead to the substitution of the carboxylic acid group (ipso-substitution) with a bromine atom, which is then followed by further bromination at the remaining ortho and para positions. To avoid the formation of 2,4,6-tribromophenol, it is recommended to use non-polar solvents and carefully control the stoichiometry of bromine.
Q3: How can I selectively synthesize 5-bromosalicylic acid with high yield?
A3: Selective synthesis of this compound can be achieved by carefully controlling the reaction conditions to favor mono-bromination at the para-position relative to the hydroxyl group. This is typically achieved by using a non-polar solvent such as dibromoethane or glacial acetic acid and maintaining a moderate reaction temperature.[3] A reported method involves dissolving salicylic acid in dibromoethane, heating the solution, and then slowly adding a solution of bromine in dibromoethane.[3] This controlled addition helps to prevent over-bromination.
Q4: What is the cause of low yields in my bromination reaction, and how can I improve it?
A4: Low yields can be attributed to several factors, including incomplete reaction, the formation of multiple side products, and mechanical losses during workup and purification. To improve the yield of the desired brominated salicylic acid, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the point of maximum conversion of the starting material.
-
Reagent Purity: Use pure salicylic acid and bromine to avoid side reactions caused by impurities.
-
Stoichiometry: Carefully control the molar ratio of bromine to salicylic acid to minimize the formation of di- and tri-brominated products.
-
Solvent Choice: The choice of solvent has a significant impact on the product distribution. Non-polar solvents generally favor mono-bromination.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| A white precipitate forms almost immediately upon addition of bromine. | This is likely the formation of 2,4,6-tribromophenol, which is common in aqueous solutions with excess bromine. | Switch to a non-polar solvent like glacial acetic acid or dibromoethane. Carefully control the amount of bromine added to a 1:1 molar ratio with salicylic acid. |
| The reaction mixture turns dark, and multiple spots are observed on TLC. | This indicates the formation of multiple brominated products and potentially some degradation. | Reduce the reaction temperature and add the bromine solution dropwise to maintain better control over the reaction. Ensure the starting materials are pure. |
| The final product is a mixture of this compound and 3,5-dibromosalicylic acid. | Over-bromination has occurred due to an excess of bromine or prolonged reaction time. | Reduce the amount of bromine used. Monitor the reaction closely with TLC and stop the reaction once the starting material is consumed and before significant di-bromination occurs. |
| Low yield of the desired product after purification. | This could be due to the formation of a mixture of isomers that are difficult to separate by standard crystallization, or loss of product during the workup. | Optimize the crystallization solvent system to selectively crystallize the desired isomer. For example, cooling the reaction mixture in dibromoethane can lead to the crystallization of this compound.[3] Consider chromatographic separation if crystallization is ineffective. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of Salicylic Acid
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Salicylic Acid:Bromine) | Major Product | Reported Yield (%) | Reference |
| Salicylic Acid | Br₂ | Dibromoethane | 80 | 1:1.1 | This compound | 90 | [3] |
| Salicylic Acid | Br₂ | Aqueous p-dioxane | 60-84 | 1:2.3 | 3,5-Dibromosalicylic Acid | >90 | [4] |
| Salicylic Acid | Bromine Water | Water | Room Temp. | Excess Br₂ | 2,4,6-Tribromophenol | - | [1][2] |
| Salicylic Acid | Br₂ | Glacial Acetic Acid | 25-30 | 1:1.2 | This compound | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 138 parts by weight of salicylic acid in a suitable amount of dibromoethane.
-
Heating: Heat the solution to 80°C.
-
Bromine Addition: While stirring, slowly add a solution of 160 parts by weight of bromine in 200 parts by weight of dibromoethane over 3.5 hours.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Crystallization: Cool the mixture to approximately 15°C to crystallize the this compound.
-
Isolation and Purification: Filter the solid product and wash it with 40 parts by weight of dibromoethane, followed by water. Dry the product at 80-110°C. The expected yield is approximately 90%.
Protocol 2: Synthesis of 3,5-Dibromosalicylic Acid[4]
-
Reaction Setup: Prepare a slurry of 276.2 g of salicylic acid in 1200 ml of 50% aqueous p-dioxane in a suitable reaction vessel with stirring.
-
Bromine Addition: At room temperature, begin the dropwise addition of 645.9 g of liquid bromine. The reaction is exothermic, and the temperature will rise to 60-84°C.
-
Heating: After the addition is complete, heat the mixture at reflux for about 30 minutes.
-
Crystallization: Cool the reaction mixture to room temperature to precipitate the 3,5-dibromosalicylic acid.
-
Isolation and Purification: Filter the crystalline product, wash with water, and dry. The reported yield is high, with the product being over 99% pure.
Mandatory Visualization
Caption: Reaction pathways in the bromination of salicylic acid.
Caption: Troubleshooting workflow for salicylic acid bromination.
References
- 1. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 4. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
Degradation pathways of 5-Bromosalicylic acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Bromosalicylic acid under various stress conditions. The information provided is based on established knowledge of salicylic (B10762653) acid and its derivatives, offering a predictive guide for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on studies of salicylic acid and related compounds, this compound is likely to degrade through several pathways depending on the stress condition:
-
Hydrolytic Degradation: Under acidic or basic conditions, hydrolysis is not expected to be a primary degradation pathway for the core molecule itself, as the aromatic ring and its substituents are generally stable to hydrolysis. However, extreme pH and temperature conditions could potentially lead to decarboxylation.
-
Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide), the primary degradation pathway is expected to be hydroxylation of the aromatic ring. This would likely result in the formation of hydroxylated this compound derivatives. Further oxidation can lead to ring opening and the formation of smaller organic acids.
-
Photolytic Degradation: Exposure to UV light, especially in the presence of a photosensitizer or in solution, can induce photodegradation. This may involve hydroxylation of the aromatic ring, similar to oxidative degradation, and potentially dehalogenation (loss of the bromine atom).
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be decarboxylation, leading to the formation of 4-Bromophenol and carbon dioxide.
Q2: What are the common degradation products I should look for?
A2: Based on the degradation of analogous compounds like salicylic acid, you should anticipate the following types of degradation products for this compound:
-
Hydroxylated derivatives: Formed during oxidative and photolytic stress.
-
Decarboxylation product: 4-Bromophenol, primarily from thermal stress.
-
Ring-opened products: Smaller aliphatic acids, resulting from extensive oxidation.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound and its degradation products.[1][2][3] For structural elucidation of the degradation products, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.
Troubleshooting Guides
Problem 1: No degradation is observed under my stress conditions.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photolytic studies, increase the light intensity or exposure time. |
| The compound is highly stable under the tested conditions. | This is valuable information. Document the stability and consider applying more forcing conditions if necessary to probe for potential liabilities. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Optimize your analytical method to improve the limit of detection (LOD) and limit of quantification (LOQ) for potential degradants. |
Problem 2: The mass balance is poor (sum of the assay of the parent compound and the amount of degradation products is not close to 100%).
| Possible Cause | Troubleshooting Steps |
| Some degradation products are not being detected. | Ensure your analytical method is capable of detecting all potential degradation products. This may require changing the detection wavelength in HPLC, using a different column, or employing a universal detector like a mass spectrometer. |
| Degradation products are volatile or do not have a chromophore. | Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile products. For non-chromophoric compounds, consider using a Charged Aerosol Detector (CAD) or a mass spectrometer with your HPLC. |
| The response factors of the degradation products are different from the parent compound. | If possible, isolate and purify the major degradation products to determine their individual response factors for accurate quantification. |
Problem 3: I am having difficulty separating the degradation products from the parent peak in my HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| The chromatographic conditions are not optimal. | Experiment with different mobile phase compositions (e.g., pH, organic modifier), columns with different stationary phases (e.g., C18, C8, Phenyl), and temperature to improve resolution.[7] |
| Co-elution of impurities. | Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed during forced degradation studies of salicylic acid, which can serve as an expected range for experiments with this compound.
Table 1: Example of Degradation of Salicylic Acid under Various Stress Conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Salicylic Acid |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 80°C | ~5-10%[1][3] |
| Base Hydrolysis | 0.1 N NaOH | 4 minutes | 80°C | ~10-15%[1][3] |
| Oxidation | 2% H₂O₂ | 3 hours | Room Temp | ~15-20%[1][3] |
| Thermal | - | - | 80°C | ~5-10%[1] |
| Photolytic (UV) | UV Radiation | 60 minutes | Room Temp | ~20%[8] |
Table 2: Major Degradation Products of Salicylic Acid Identified under Oxidative/Photolytic Stress.
| Degradation Product | Formation Pathway | Analytical Method |
| 2,3-Dihydroxybenzoic acid | Hydroxylation | HPLC-MS[8][9] |
| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Hydroxylation | HPLC-MS[8][9][10] |
| Catechol | Decarboxylation of dihydroxybenzoic acids | HPLC-MS[9][11] |
Experimental Protocols
General Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Heat at 80°C for a specified time (e.g., 4 hours). Neutralize with 0.1 N NaOH before analysis.[1][3]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Keep at 80°C for a specified time (e.g., 4 minutes). Neutralize with 0.1 N HCl before analysis.[1][3]
-
Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a specified time (e.g., 3 hours).[1][3]
-
Thermal Degradation: Store the solid drug substance or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber) for a defined duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Peak Identification: Use LC-MS to identify the mass of the degradation products and propose their structures.
Typical HPLC Method for Salicylic Acid and its Degradation Products:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 302 nm).[1][12]
-
Column Temperature: 30°C[1]
Visualizations
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. ycmou.ac.in [ycmou.ac.in]
- 3. wjpsonline.com [wjpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of 5-Bromosalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromosalicylic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (salicylic acid) is completely consumed.[1] - Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of impurities. Be aware that excessive heat can lead to the formation of byproducts.[1] |
| Suboptimal Molar Ratio of Reactants | - Adjust Stoichiometry: A slight excess of the brominating agent may be necessary to ensure the complete conversion of salicylic (B10762653) acid.[1] |
| Loss of Product During Work-up or Purification | - Optimize Extraction: Ensure the aqueous layer's pH is correctly adjusted to minimize the product's solubility during extraction.[1] - Refine Recrystallization Technique: Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize the formation of crystals.[1] |
| Poor Quality of Reagents | - Use high-purity starting materials and reagents. Impurities in the salicylic acid or the brominating agent can lead to side reactions and lower yields. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Formation of Dibromo- and Polybromo- byproducts | - Control Reaction Temperature: Maintaining a lower reaction temperature can improve the selectivity of the bromination reaction.[1] - Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions to prevent localized high concentrations. - Use of a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as a milder alternative to liquid bromine for more controlled bromination. |
| Unreacted Starting Material | - Ensure Complete Reaction: Refer to the "Incomplete Reaction" suggestions under Issue 1. - Optimize Purification: Choose a recrystallization solvent in which the starting material has a different solubility profile from the this compound.[1] |
| Formation of Colored Impurities | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of phenolic groups. - Purify the crude product by recrystallization , using activated carbon to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the synthesis of this compound?
A1: Common brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and tetrapropylammonium (B79313) nonabromide (Pr₄NBr₉). The choice of agent can affect the reaction's selectivity and yield.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.[1]
Q3: What are the typical side products in the bromination of salicylic acid?
A3: The primary side products are typically 3,5-dibromosalicylic acid and other polybrominated species.[2] The formation of these byproducts can be minimized by controlling the reaction temperature and the stoichiometry of the brominating agent.[1]
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or mixtures with water.[1] The choice of solvent should be based on the solubility profile of the product versus the impurities.
Q5: What safety precautions should be taken during this synthesis?
A5: Bromine and its sources are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving bromine can be exothermic, so proper temperature control is crucial.[1]
Data on Reaction Conditions and Yields
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Tetrapropylammonium nonabromide (Pr₄NBr₉) | Dichloromethane (CH₂Cl₂) | 23°C | 0.5 h | 95% | [3] |
| Bromine (Br₂) | Acetic Acid | 25-30°C | Not specified | Good | [2] |
| Bromine (Br₂) | Dibromoethane & Acetic Acid | 10-20°C (cooling) | Not specified | High Purity | [4] |
Experimental Protocols
Protocol 1: Synthesis using Tetrapropylammonium Nonabromide [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge tetrapropylammonium nonabromide (0.33 mol%) and dichloromethane.
-
Cooling: Cool the homogeneous solution to 0°C.
-
Addition of Substrate: Add salicylic acid (1.0 equiv) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to 23°C. The reaction is exothermic. Monitor the reaction by TLC until completion, indicated by the disappearance of the dark-red color of the nonabromide.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Filter the solution and concentrate it under reduced pressure to obtain the crude product.
Protocol 2: Synthesis using Bromine in Acetic Acid [2]
-
Reaction Setup: Dissolve salicylic acid in acetic acid in a suitable reaction vessel.
-
Addition of Bromine: Slowly aspirate a solution of bromine in acetic acid through the salicylic acid solution while maintaining the temperature at 25-30°C.
-
Reaction: Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Isolation: The product may precipitate from the reaction mixture upon completion or after cooling. Filter the solid product and wash it with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield and impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromosalicylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of a common impurity, 3,5-dibromosalicylic acid, from 5-bromosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-dibromosalicylic acid a common impurity in this compound synthesis?
A1: In the synthesis of this compound via electrophilic aromatic substitution of salicylic (B10762653) acid with bromine, over-bromination can occur, leading to the formation of the di-substituted product, 3,5-dibromosalicylic acid. The reaction conditions, such as the stoichiometry of bromine, reaction time, and temperature, must be carefully controlled to minimize the formation of this impurity.
Q2: What are the key physical property differences between this compound and 3,5-dibromosalicylic acid that can be exploited for separation?
A2: The primary differences that can be utilized for separation are their melting points and solubilities in various solvents. This compound generally exhibits higher solubility in water compared to the more substituted and larger 3,5-dibromosalicylic acid, which is described as slightly soluble.[1][2] This difference in solubility is the basis for separation by recrystallization.
Q3: Which analytical techniques are suitable for assessing the purity of this compound after purification?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying this compound and its brominated impurities.[3][4] Other methods include Thin Layer Chromatography (TLC) for rapid qualitative assessment and melting point determination, where a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Q1: What is the best solvent for the recrystallization of this compound to remove 3,5-dibromosalicylic acid?
A1: Based on solubility information, water is a promising solvent. This compound is more soluble in hot water than in cold water, while 3,5-dibromosalicylic acid is only slightly soluble in water.[1][2] This differential solubility should allow for the selective crystallization of 3,5-dibromosalicylic acid from a hot, saturated aqueous solution upon cooling, leaving the more soluble this compound in the mother liquor. Alternatively, a solvent system where this compound is highly soluble at high temperatures and has low solubility at low temperatures, while 3,5-dibromosalicylic acid has low solubility even at high temperatures, would be ideal. Ethanol and dimethylformamide (DMF) have been reported as effective solvents for the recrystallization of similar compounds.[5]
Q2: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" can occur if the solution is too concentrated or cools too rapidly.[5] To remedy this, try adding a small amount of hot solvent to redissolve the oil and then allow the solution to cool more slowly. Using a co-solvent system can also prevent oiling out.[5]
Q3: The yield of my recrystallized this compound is very low. What are the possible causes?
A3: Low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[5] To improve yield, use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) can also help maximize crystal formation.[5]
Q4: After recrystallization, my this compound is still impure. What can I do?
A4: A single recrystallization may not be sufficient if the initial material is heavily contaminated.[5] A second recrystallization may be necessary. Ensure that the crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5] If impurities persist, column chromatography may be a more effective purification method.
Column Chromatography
Q1: What stationary and mobile phases are recommended for the column chromatographic separation of this compound and 3,5-dibromosalicylic acid?
A1: Silica (B1680970) gel is a suitable stationary phase for separating these acidic compounds.[6] A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to first elute the less polar 3,5-dibromosalicylic acid, followed by the more polar this compound. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q2: The separation on the column is poor, and the compounds are eluting together. How can I improve the resolution?
A2: To improve separation, you can try using a less polar mobile phase, a longer column, or a finer mesh silica gel. A slower flow rate can also enhance resolution. Running a solvent gradient (gradually increasing the polarity of the mobile phase) is often more effective than using a single solvent mixture (isocratic elution).
Q3: I am not recovering all of my material from the column. What could be the reason?
A3: The compound may be strongly adsorbed to the silica gel. This can happen if the mobile phase is not polar enough to elute the compound. Try increasing the polarity of the eluent. In some cases, adding a small amount of a modifying agent like acetic acid to the mobile phase can help to reduce tailing and improve the recovery of acidic compounds.
Data Presentation
Table 1: Physical Properties of this compound and 3,5-Dibromosalicylic Acid
| Property | This compound | 3,5-Dibromosalicylic Acid |
| Molecular Formula | C₇H₅BrO₃[7] | C₇H₄Br₂O₃[8] |
| Molecular Weight | 217.02 g/mol [7] | 295.91 g/mol [8] |
| Melting Point | 159-162 °C[9] | 224-227 °C[10][11] |
| Water Solubility | Soluble[2] | Slightly Soluble[10] |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Simple, inexpensive, good for large quantities. | May not be effective for impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase.[12] | High resolution, can separate compounds with very similar properties. | More complex, time-consuming, requires larger volumes of solvent, and is less suitable for very large scales. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the higher solubility of this compound in water compared to 3,5-dibromosalicylic acid, water can be an effective solvent.[1][2]
-
Dissolution: In an Erlenmeyer flask, add the impure this compound to a minimal amount of hot water and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The less soluble 3,5-dibromosalicylic acid should crystallize out first.
-
Isolation of Impurity: Collect the crystals of 3,5-dibromosalicylic acid by vacuum filtration.
-
Recovery of Product: The filtrate, which is now enriched with this compound, can be concentrated by evaporating some of the solvent and then cooled to induce crystallization of the desired product.
-
Washing and Drying: Wash the collected crystals of this compound with a small amount of cold water and dry them completely.[5]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will show good separation between the two spots corresponding to this compound and 3,5-dibromosalicylic acid. A starting point could be a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar mobile phase.[6]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the less polar solvent mixture. The less polar 3,5-dibromosalicylic acid will travel down the column faster. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar this compound.
-
Fraction Collection: Collect the eluent in separate fractions and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
References
- 1. 3,5-Dibromosalicylic acid(3147-55-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound CAS#: 89-55-4 [m.chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound technical grade, 90 89-55-4 [sigmaaldrich.com]
- 10. 3,5-Dibromosalicylic acid | CAS#:3147-55-5 | Chemsrc [chemsrc.com]
- 11. 3,5-Dibromosalicylic acid | 3147-55-5 [chemicalbook.com]
- 12. rroij.com [rroij.com]
Technical Support Center: Suzuki Coupling Reactions with 5-Bromosalicylic Acid
Welcome to the technical support center for Suzuki coupling reactions involving 5-bromosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this specific cross-coupling reaction. The presence of both a carboxylic acid and a hydroxyl group on the this compound molecule can present unique challenges, which are addressed in the frequently asked questions and troubleshooting guides below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield or no reaction at all. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several sources. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the quality of your reagents. This compound's functional groups can complicate the reaction, making optimization crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For substrates like this compound, which are electron-rich and contain potentially coordinating groups, bulky and electron-rich phosphine (B1218219) ligands are often essential.[1]
-
Recommendation: Screen different catalyst systems. Systems like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos have shown efficacy for similar substrates.[1] If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species. Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[2]
-
-
Base Selection and Stoichiometry: The base is crucial for activating the boronic acid but can also deprotonate the carboxylic acid and phenol (B47542) on this compound.[3][4]
-
Recommendation: Use at least 3 equivalents of a suitable base to account for the acidic protons on both the boronic acid and the this compound. Common bases for this type of reaction include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][5] Potassium carbonate (K₂CO₃) has been shown to be effective in yielding high product yields for this specific reaction.[5]
-
-
Solvent and Temperature: The solubility of all reactants is key. A mixture of an organic solvent and water is often used to dissolve the inorganic base and the organic components.
-
Recommendation: A solvent system of DMF/H₂O (1:1) or Toluene/H₂O is a good starting point.[1][5] The reaction temperature should be optimized. A study on a similar reaction found that the product yield increased with temperature up to 75 °C.[5] However, excessively high temperatures can lead to decomposition.[6]
-
-
Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[6][7]
-
Recommendation: Thoroughly degas the reaction mixture and solvent. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[6]
-
Q2: I am seeing significant side products, primarily the debrominated starting material (salicylic acid) and homocoupling of the boronic acid. How can I minimize these?
A2: The formation of side products like dehalogenated starting material and homocoupled boronic acid are common issues in Suzuki couplings. These can often be suppressed by carefully controlling the reaction conditions.
Troubleshooting Steps:
-
Minimizing Dehalogenation (Protodebromination): This side reaction occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid.
-
Recommendation: Ensure all reagents and solvents are dry if water is not part of the intended solvent system. If using a mixed aqueous system, this may be less avoidable, but optimizing the reaction rate through catalyst and temperature choice can favor the desired cross-coupling over dehalogenation.
-
-
Minimizing Homocoupling: The homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[7]
-
Minimizing Protodeboronation: The boronic acid can be cleaved by acidic or basic conditions, especially in the presence of water, to yield the corresponding arene.
-
Recommendation: Using a boronic ester (e.g., a pinacol (B44631) ester) can sometimes mitigate this issue as they are generally more stable.[6] The choice of a milder base might also be beneficial.
-
Q3: My reaction starts but then stalls, suggesting catalyst deactivation. What could be causing this with this compound?
A3: Catalyst deactivation is a significant concern with this compound due to the presence of the carboxylate and hydroxyl groups, which can coordinate to the palladium center and inhibit its catalytic activity.[2]
Troubleshooting Steps:
-
Ligand Choice: A strongly coordinating ligand can help prevent the substrate or product from binding to the palladium and deactivating it.
-
Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] These ligands can form stable complexes with palladium, promoting the desired catalytic cycle.
-
-
Base and Temperature Management: Harsh basic conditions and high temperatures can accelerate catalyst decomposition into palladium black.[8]
-
Recommendation: Screen different bases to find one that is effective but not overly harsh.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the Suzuki coupling of this compound and similar substrates.
Table 1: Catalyst System Performance for Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides.[1] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered substrates.[1] |
| Pd(acac)₂ | K₂CO₃ | DMF/H₂O | 75 | - | 70 | Demonstrated higher activity than Pd(OAc)₂ and PdCl₂ in a specific application.[5] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | Used for coupling with 5-bromonicotinic acid.[9] |
Table 2: Effect of Reaction Parameters on the Suzuki Coupling of this compound [5]
| Parameter | Conditions Varied | Optimal Condition | Resulting Yield (%) |
| Temperature | 55 - 85 °C | 75 °C | 98 |
| Catalyst Loading | 0.05 - 2.00 mol% | 1.0 mol% | ~98 |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₂CO₃ | ~98 |
| Solvent Ratio (DMF:H₂O) | 1:3, 1:1, 3:1 | 1:1 | ~98 |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF/H₂O 1:1, or 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if not using a pre-catalyst). Subsequently, add the degassed solvent via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 75-100 °C) and stir the mixture vigorously.[1][5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: A troubleshooting workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Managing exothermic reactions in 5-Bromosalicylic acid synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromosalicylic acid. The following sections offer detailed troubleshooting advice and answers to frequently asked questions, with a specific focus on managing the exothermic nature of the bromination reaction.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues related to temperature control and reaction safety during the synthesis of this compound.
| Question/Issue | Answer/Solution |
| My reaction is overheating, and the color is turning dark red/brown very quickly. What is happening and what should I do? | A rapid temperature increase and dark coloration suggest a runaway reaction, likely due to an uncontrolled exotherm. This can lead to the formation of unwanted and difficult-to-remove impurities, such as dibromo- and polybromo- byproducts.[1] Immediate Action: 1. Stop the addition of the brominating agent immediately. 2. Ensure the reaction flask is securely immersed in an ice bath to increase cooling. 3. If the temperature continues to rise, consider adding a small amount of a pre-chilled solvent to dilute the reaction mixture. |
| I'm observing a lower-than-expected yield and the final product contains significant impurities. Could this be related to temperature? | Yes, improper temperature control is a primary cause of low yields and impurity formation.[1] Maintaining a lower reaction temperature improves the selectivity of the bromination, favoring the desired 5-bromo isomer and preventing the formation of over-brominated products.[1] Solution: Implement strict temperature control throughout the addition of the brominating agent. Maintain the reaction temperature below 10 °C by using an ice bath and adding the bromine solution slowly and dropwise.[1] |
| What are the key parameters to control the exothermic reaction during scale-up? | Scaling up exothermic reactions presents significant safety challenges because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] Key Control Parameters: 1. Reagent Addition Rate: A slow, controlled, dropwise addition of the brominating agent is critical to manage the rate of heat generation.[1][3] 2. Efficient Cooling: Utilize a properly sized cooling bath (ice-water or other cryogens) and ensure good thermal contact with the reaction vessel. 3. Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized hot spots and distribute heat evenly for effective removal at the vessel wall. 4. Continuous Monitoring: Use a calibrated thermometer to monitor the internal reaction temperature continuously. |
| Can the choice of solvent affect the exotherm? | Yes, the solvent plays a role in heat management. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point can provide a wider safety margin. Common solvents for this reaction include glacial acetic acid or dibromoethane.[4] The solvent also helps to dilute the reactants, which can moderate the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of salicylic (B10762653) acid an exothermic reaction? A1: The bromination of an activated aromatic ring, such as salicylic acid, is an electrophilic aromatic substitution reaction. The formation of new, more stable chemical bonds in the product (this compound) releases more energy than is required to break the initial bonds of the reactants, resulting in a net release of energy as heat (a negative change in enthalpy).[5][6]
Q2: What are the primary safety risks associated with this synthesis? A2: The main risks are thermal runaways due to the exothermic reaction and chemical exposure.[1][2] Bromine is corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing vessel failure or the release of hazardous fumes.[3]
Q3: Besides slow addition and cooling, are there other methods to control the reaction? A3: Yes. Using a milder brominating agent, such as N-bromosuccinimide (NBS), can result in a more controlled and selective bromination.[1] Additionally, ensuring that the salicylic acid is fully dissolved before starting the bromine addition can help promote a more homogeneous and controlled reaction.
Q4: How can I monitor the reaction's progress to ensure it has gone to completion? A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (salicylic acid), you can observe the consumption of the starting material and the formation of the product spot. The reaction is considered complete when the salicylic acid spot is no longer visible on the TLC plate.[1]
Logical Workflow for Exotherm Management
The following diagram illustrates a logical workflow for safely managing the exothermic nature of the this compound synthesis.
Caption: A logical workflow for managing the exothermic bromination of salicylic acid.
Quantitative Data Summary
This table summarizes key quantitative parameters derived from established synthesis protocols for this compound. Precise conditions may vary based on the specific procedure and scale.
| Parameter | Value & Conditions | Source(s) |
| Reactant Molar Ratio | Salicylic Acid : Bromine | ~1 : 1.1 |
| Reaction Temperature | Maintained below 10 °C during bromine addition. | [1] |
| Addition Time | Bromine solution added dropwise over 1 - 3.5 hours . | [1][4] |
| Post-Addition Stirring | Stirred for an additional 30 - 60 minutes after addition is complete. | [4] |
| Cooling for Crystallization | Cooled to 10 - 20 °C to precipitate the product. | [4] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of salicylic acid and related compounds.[1][4]
Materials:
-
Salicylic Acid
-
Liquid Bromine
-
Solvent (e.g., Glacial Acetic Acid or Dibromoethane)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
-
Personal Protective Equipment (fume hood, safety goggles, lab coat, appropriate gloves)
Procedure:
-
Preparation of Salicylic Acid Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of salicylic acid in the chosen solvent (e.g., glacial acetic acid).
-
Place the flask in an ice bath and stir until the solution temperature is below 10 °C.
-
-
Preparation of Bromine Solution:
-
In a dropping funnel, carefully prepare a solution of 1.05 - 1.1 equivalents of liquid bromine in the same solvent used for the salicylic acid. Caution: Perform this step in a well-ventilated fume hood as bromine is toxic and corrosive.[1]
-
-
Controlled Bromination Reaction:
-
Attach the dropping funnel to the round-bottom flask. Ensure a thermometer is placed in the reaction mixture to monitor the internal temperature.
-
Begin the slow, dropwise addition of the bromine solution to the stirred salicylic acid solution.[1]
-
Maintain the internal reaction temperature below 10 °C throughout the entire addition process.[1] This is critical for controlling the exotherm and ensuring reaction selectivity. The addition should take approximately 1-2 hours.[1]
-
-
Reaction Monitoring and Completion:
-
After the bromine addition is complete, allow the reaction mixture to continue stirring at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the salicylic acid has been consumed.[1]
-
-
Product Isolation and Work-up:
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid and salts.[1][4]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[1]
-
Dry the purified product under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. DE2503929A1 - Pure this compound prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents [patents.google.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chemicals.co.uk [chemicals.co.uk]
Solubility issues of 5-Bromosalicylic acid in reaction media
Welcome to the Technical Support Center for 5-Bromosalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot solubility issues encountered during experiments involving this compound.
Troubleshooting Guides
This section provides solutions to common solubility problems in a question-and-answer format.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
-
Question: My this compound is failing to dissolve completely in my reaction solvent. What steps can I take?
-
Answer:
-
Solvent Screening: this compound is generally soluble in polar organic solvents. If you are observing poor solubility, consider switching to or using a co-solvent system with solvents such as ethanol (B145695), acetone (B3395972), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO). One source notes its solubility in ethanol and acetone.[1]
-
Temperature Adjustment: Gently warming the solvent or the reaction mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your reactants and potential for side reactions at elevated temperatures.
-
pH Modification: As a salicylic (B10762653) acid derivative, the solubility of this compound is pH-dependent. In aqueous or protic solvents, increasing the pH by adding a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance dissolution.
-
Issue 2: Precipitation of this compound occurs during the reaction.
-
Question: My this compound initially dissolved but then precipitated out of the reaction mixture. What could be the cause and how can I resolve it?
-
Answer:
-
Change in Polarity: The polarity of the reaction medium may be changing as the reaction progresses due to the consumption of reactants and formation of products. This can lead to a decrease in the solubility of this compound. Consider using a solvent system that can accommodate a wider range of polarities.
-
Temperature Fluctuation: If the reaction was initially heated to dissolve the starting materials, a subsequent decrease in temperature could cause precipitation. Ensure consistent temperature control throughout the experiment.
-
Reaction with a Reagent: A reagent added to the reaction mixture could be reacting with this compound to form a less soluble species. Analyze the precipitate to identify its composition.
-
Supersaturation: The initial dissolution might have created a supersaturated solution. Minor disturbances or changes in conditions can trigger precipitation. Try dissolving the this compound in a slightly larger volume of solvent.
-
Issue 3: Low yield in a Suzuki-Miyaura coupling reaction due to poor solubility.
-
Question: I am performing a Suzuki-Miyaura coupling with this compound, and I suspect low solubility is affecting my yield. How can I optimize the reaction?
-
Answer:
-
Solvent System: A common solvent system for Suzuki-Miyaura reactions involving acidic components is a mixture of an organic solvent and water (e.g., DMF/water). This helps to dissolve both the organic-soluble boronic acid and the water-soluble inorganic base. A 1:1 (v/v) ratio of DMF to deionized water has been used successfully.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are often used. The base not only facilitates the catalytic cycle but can also form a more soluble salt with this compound.
-
Temperature: Running the reaction at an elevated temperature, such as 75°C, can improve the solubility of all components and increase the reaction rate.
-
Phase-Transfer Catalyst: If you are using a biphasic system, a phase-transfer catalyst can help to shuttle the reactants between the two phases, overcoming solubility limitations.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white crystalline solid. It is reported to be soluble in water, ethanol, and acetone.[1] However, some sources indicate that its solubility in water is limited.
Q2: How does the structure of this compound affect its solubility?
A2: this compound has both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups are polar and can participate in hydrogen bonding, contributing to its solubility in polar solvents. The brominated benzene (B151609) ring is non-polar, which can limit its solubility in highly polar solvents like water.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy. A mixture of a solvent in which this compound is highly soluble (e.g., ethanol, DMF) with a solvent in which it has lower solubility can often provide the desired overall solvating power for all reaction components.
Q4: Will converting this compound to its salt improve its solubility?
A4: Yes, converting this compound to its corresponding salt by reacting it with a base will generally increase its solubility in polar solvents, especially water. This is a common strategy used in pharmaceutical formulations.
Data Presentation
Solubility of Salicylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 0.124[1] |
| Water | 20 | 0.2[2] |
| Water | 25 | 0.248[1] |
| Water | 40 | 0.414[1] |
| Water | 75 | 1.741[1] |
| Water | 80 | 2.2[3] |
| Water | 100 | 7.779[1] |
| Ethanol | 21 | 62.48 ( g/100g )[1] |
| Acetone | 23 | 39.6 ( g/100g )[4] |
| Methanol (B129727) | 21 | 62.48 ( g/100g )[1] |
| Chloroform | 25 | 2.22[1] |
| DMSO | 25 | >10 (g/100mL) |
| DMF | - | Soluble |
Note: The data for DMSO and DMF is qualitative, indicating good solubility. The values for ethanol, acetone and methanol are presented as g/100g of solvent.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in an Esterification Reaction (Fischer Esterification)
This protocol describes a general approach to address solubility issues during the esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Co-solvent (e.g., DMF, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Methodology:
-
To a round-bottom flask, add this compound and a magnetic stir bar.
-
Add a sufficient amount of the chosen alcohol to act as both reactant and solvent. Start with a volume that is expected to dissolve the this compound upon gentle heating.
-
If solubility is still an issue, a minimal amount of a co-solvent like DMF can be added dropwise until a clear solution is obtained.
-
Slowly and carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid) to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The increased temperature will aid in keeping all components in solution.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. If not, proceed with the appropriate work-up and purification steps.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a literature procedure for the Suzuki-Miyaura cross-coupling of this compound with 2,4-difluorophenylboronic acid and can be used as a starting point for other arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent: Dimethylformamide (DMF) and deionized water
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating and stirring plate
-
Ultrasonic bath
Methodology:
-
In a reaction vessel, disperse the palladium catalyst in a 1:1 (v/v) mixture of DMF and deionized water.
-
To ensure uniform distribution of the catalyst, place the vessel in an ultrasonic bath for approximately 10 minutes.
-
To the stirred suspension, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Heat the reaction mixture to a temperature that ensures solubility and promotes the reaction, for example, 75°C.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and proceed with the appropriate aqueous workup and extraction of the product.
-
Purify the crude product by a suitable method, such as column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
References
Technical Support Center: Reactions of 5-Bromosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromosalicylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Esterification Reactions
Question: I am trying to synthesize an ester from this compound using a Fischer esterification with ethanol (B145695) and sulfuric acid as a catalyst, but I am observing a low yield of my desired product and the presence of several byproducts. What are the likely side reactions, and how can I minimize them?
Answer:
Low yields and the formation of byproducts in the Fischer esterification of this compound are common issues. The primary expected byproduct is water, as it is an equilibrium reaction.[1] However, other unexpected byproducts can arise from several side reactions.
Potential Unexpected Byproducts and Troubleshooting Strategies:
| Byproduct/Issue | Potential Cause | Recommended Action |
| Unreacted this compound | Incomplete reaction due to equilibrium.[1] | - Use a large excess of the alcohol (e.g., use it as the solvent) to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| 4-Bromophenol | Decarboxylation of this compound at elevated temperatures. Salicylic (B10762653) acid itself is known to decarboxylate at high temperatures.[2] | - Maintain a lower reaction temperature (e.g., reflux temperature of the alcohol). - Minimize reaction time. |
| 3,5-Dibromosalicylic acid ester | Presence of over-brominated starting material (3,5-Dibromosalicylic acid) in the initial this compound. | - Ensure the purity of the starting this compound using techniques like recrystallization or column chromatography. |
| Sulfonated this compound derivatives | Reaction with the sulfuric acid catalyst, especially at higher temperatures. | - Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH). - Use the minimum effective amount of catalyst. |
| Diethyl ether | Dehydration of the alcohol (ethanol) by the sulfuric acid catalyst at temperatures around 140°C. | - Maintain the reaction temperature at the reflux temperature of the alcohol and avoid excessive heating. |
Experimental Protocol: Fischer Esterification of this compound with Ethanol
-
Combine this compound (1 equivalent) and a significant excess of ethanol (e.g., 10-20 equivalents or as the solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Williamson Ether Synthesis
Question: I am attempting to synthesize an ether from this compound via a Williamson ether synthesis, but my yields are poor, and I am isolating a significant amount of an alkene byproduct. How can I improve my reaction?
Answer:
The Williamson ether synthesis is an SN2 reaction that is sensitive to steric hindrance and can compete with elimination (E2) reactions, especially with secondary and tertiary alkyl halides.[3] For aryloxides like the deprotonated form of this compound, C-alkylation is also a possible side reaction.[4]
Potential Unexpected Byproducts and Troubleshooting Strategies:
| Byproduct/Issue | Potential Cause | Recommended Action |
| Alkene | E2 elimination of the alkyl halide, favored by sterically hindered alkyl halides and strong, bulky bases.[3] | - Use a primary alkyl halide if possible. Secondary alkyl halides will likely produce a mixture of substitution and elimination products. Avoid tertiary alkyl halides. - Use a less sterically hindered base to deprotonate the phenolic hydroxyl group, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). |
| C-Alkylated Product | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[4] | - Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. - The choice of counter-ion can also influence the O/C alkylation ratio. |
| Unreacted this compound | Incomplete deprotonation of the phenolic hydroxyl group. | - Ensure the use of a sufficiently strong and fresh base in stoichiometric amounts. |
Experimental Protocol: Williamson Ether Synthesis of this compound with Ethyl Iodide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF.
-
Add a slight excess of a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the primary alkyl halide (e.g., ethyl iodide, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Nitration Reactions
Question: During the nitration of this compound with a mixture of nitric and sulfuric acid, I am obtaining a mixture of products that are difficult to separate. What are the expected byproducts, and how can I improve the selectivity for the desired product?
Answer:
The nitration of substituted aromatic rings often leads to the formation of regioisomers. For this compound, the hydroxyl and carboxyl groups are ortho, para-directing, while the bromo group is also ortho, para-directing. This can lead to a mixture of nitrated products. Furthermore, harsh nitrating conditions can lead to dinitration or even decarboxylation followed by nitration.
Potential Unexpected Byproducts and Troubleshooting Strategies:
| Byproduct/Issue | Potential Cause | Recommended Action |
| 3-Nitro-5-bromosalicylic acid | Nitration at the position ortho to the hydroxyl group. | - Carefully control the reaction temperature; lower temperatures generally favor the para-substituted product. - The choice of nitrating agent and solvent can influence isomer distribution. Consider using milder nitrating agents if possible. |
| Dinitrated products (e.g., 3,5-Dinitro-salicylic acid derivatives) | Over-nitration due to harsh reaction conditions. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature (e.g., 0-5 °C). - Reduce the reaction time. |
| Nitrophenols | Decarboxylation of the salicylic acid followed by nitration. | - Employ milder reaction conditions and lower temperatures to minimize decarboxylation. |
Experimental Protocol: Nitration of this compound
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve this compound in a minimal amount of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the this compound solution to the nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.
-
The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and troubleshooting logic.
Caption: Fischer Esterification of this compound and potential side reactions.
Caption: Decision workflow for minimizing byproducts in Williamson Ether Synthesis.
Caption: Troubleshooting guide for common issues in the nitration of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromosalicylic Acid and 3,5-Dibromosalicylic Acid for Researchers
For scientists and professionals in drug development and chemical research, understanding the nuanced reactivity of substituted salicylic (B10762653) acids is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides an objective comparison of 5-Bromosalicylic acid and 3,5-Dibromosalicylic acid, focusing on their chemical reactivity, supported by physicochemical data and established chemical principles. Detailed experimental protocols for key transformations are also presented to facilitate practical application.
Physicochemical Properties and Acidity
The introduction of bromine atoms onto the salicylic acid scaffold significantly influences its electronic properties and, consequently, its acidity. A quantitative comparison of the key physicochemical properties of this compound and 3,5-Dibromosalicylic acid is summarized below.
| Property | This compound | 3,5-Dibromosalicylic Acid |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₄Br₂O₃[2] |
| Molecular Weight | 217.02 g/mol [1] | 295.91 g/mol [2] |
| Melting Point | 159-162 °C[3] | 224-227 °C[2] |
| pKa₁ (Carboxylic Acid) | 2.61 (at 25°C) | No experimental data found. Predicted to be lower than this compound. |
Reactivity in Chemical Transformations
The reactivity of these molecules is primarily dictated by the electronic effects of the substituents on the aromatic ring and the inherent reactivity of the hydroxyl and carboxyl functional groups.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group of salicylic acid is a strongly activating, ortho-, para-directing group, while the carboxylic acid and bromine atoms are deactivating groups.
-
This compound: The single bromine atom at the 5-position (para to the hydroxyl group) deactivates the ring towards further electrophilic attack compared to salicylic acid. The positions ortho to the activating hydroxyl group (positions 3 and a position blocked by the carboxyl group) are the most likely sites for further substitution.
-
3,5-Dibromosalicylic Acid: With two deactivating bromine atoms at positions ortho and para to the hydroxyl group, the aromatic ring of 3,5-Dibromosalicylic acid is significantly more deactivated towards electrophilic substitution than this compound. The remaining open position for substitution is highly deactivated.
While specific comparative kinetic studies are scarce, it is well-established that increasing the number of deactivating groups on an aromatic ring decreases the rate of electrophilic aromatic substitution. Therefore, This compound is expected to be significantly more reactive in EAS reactions, such as nitration and further bromination, than 3,5-Dibromosalicylic acid.
Reactivity of Functional Groups
The reactivity of the carboxylic acid and hydroxyl groups in reactions like esterification and etherification is also influenced by the electronic environment. The increased acidity of the carboxylic acid in the dibrominated species suggests that the carboxylate anion is more stable and thus, the carboxylic acid is more readily deprotonated. However, the steric hindrance from the ortho-bromine atom in 3,5-Dibromosalicylic acid could play a role in the accessibility of the carboxyl and hydroxyl groups to reagents.
Experimental Protocols
Synthesis of this compound via Bromination of Salicylic Acid
Materials:
-
Salicylic acid
-
Tetrapropylammonium nonabromide (Pr₄NBr₉)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Pr₄NBr₉ (0.33 mol%) in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add salicylic acid (1.0 equiv) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization to yield this compound.[1]
Synthesis of 3,5-Dibromosalicylic Acid via Bromination of Salicylic Acid
Materials:
-
Salicylic acid
-
Liquid bromine (Br₂)
-
Aqueous p-dioxane (e.g., 82% aqueous p-dioxane)
-
Water
Procedure:
-
In a reaction vessel, create a mixture of salicylic acid and aqueous p-dioxane.
-
Slowly add liquid bromine (approximately 2-2.2 moles per mole of salicylic acid) to the mixture while maintaining the temperature between 80-83 °C.
-
After the addition is complete, heat the mixture at reflux for one hour.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Separate the crystalline product by filtration, wash with water, and dry to obtain 3,5-Dibromosalicylic acid.
Biological Signaling Pathways
Salicylic acid is a key phytohormone involved in plant defense signaling, particularly in systemic acquired resistance (SAR). While the precise roles of its brominated derivatives in these pathways are less characterized, it is known that halogenation can modulate the biological activity of molecules. 5-Bromosalicylamide derivatives, for instance, have shown potential as anti-inflammatory and anticancer agents by modulating pathways like NF-κB and STAT3.
Below is a simplified representation of the salicylic acid signaling pathway in plants. The introduction of bromine atoms could potentially influence the binding affinity of these molecules to receptors like NPR1, NPR3, and NPR4, thereby modulating the downstream defense gene expression.
References
A Comparative Analysis of 5-Bromosalicylic Acid and Other Halogenated Salicylic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Halogenated salicylic (B10762653) acids represent a promising class of compounds with diverse therapeutic potential, stemming from their anti-inflammatory, antimicrobial, and anticancer properties. Among these, 5-Bromosalicylic acid has garnered significant attention. This guide provides a comprehensive comparison of this compound with other halogenated salicylic acids, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties: A Foundation for Biological Activity
The nature and position of the halogen substituent on the salicylic acid scaffold significantly influence its physicochemical properties, which in turn dictate its biological activity. A summary of key physicochemical parameters for this compound and its halogenated analogs is presented in Table 1.
Table 1: Physicochemical Properties of Halogenated Salicylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Water Solubility | logP |
| 5-Fluorosalicylic acid | C₇H₅FO₃ | 156.11 | 2.68 (Predicted)[1] | Slightly soluble[1][2] | 2.6[2][3] |
| 5-Chlorosalicylic acid | C₇H₅ClO₃ | 172.57 | 2.63[4] | 1 g/L (20 °C)[4] | 3.09[4][5] |
| This compound | C₇H₅BrO₃ | 217.02 | 2.61 [6][7] | Soluble [6][7] | 3.34 (Predicted) |
| 5-Iodosalicylic acid | C₇H₅IO₃ | 264.02 | 2.67 (Predicted)[8] | Sparingly soluble[8] | 3.73 (Predicted) |
| 3,5-Dichlorosalicylic acid | C₇H₄Cl₂O₃ | 207.01 | 2.1 (Predicted) | Slightly soluble in hot water[9] | 3.81 (Predicted) |
| 3,5-Dibromosalicylic acid | C₇H₄Br₂O₃ | 295.91 | 1.8 (Predicted) | Sparingly soluble[10] | 4.55 (Predicted) |
| 3,5-Diiodosalicylic acid | C₇H₄I₂O₃ | 389.91 | 1.9 (Predicted) | 0.02 g/100mL (25 °C)[11] | 5.61 (Predicted) |
Biological Activity: A Comparative Overview
The therapeutic potential of halogenated salicylic acids is rooted in their ability to modulate key biological pathways. This section compares the reported anti-inflammatory, antimicrobial, and anticancer activities of this compound and its analogs.
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Halogenated Salicylic Acid Derivatives (NF-κB Inhibition)
| Compound | Assay | Cell Line | IC50 (µM) |
| N-(5-chlorosalicyloyl)phenethylamine | NF-κB Luciferase Reporter | HCT116 | 15[13] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine | NF-κB Luciferase Reporter | HCT116 | 17[13] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine | NF-κB Luciferase Reporter | HCT116 | 91[13] |
Note: Data for a direct comparison of the parent halogenated salicylic acids in the same assay is limited.
The anti-inflammatory mechanism of salicylates involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB.[15] This, in turn, downregulates the expression of pro-inflammatory genes.
NF-κB Signaling Pathway Inhibition
Antimicrobial Activity
Halogenated compounds often exhibit enhanced antimicrobial properties. Studies have shown that this compound possesses antibacterial activity.[6][7] A direct comparison with other halogenated salicylic acids in one study indicated that the antibacterial reactivity follows the order: this compound > salicylic acid > 5-chlorosalicylic acid. While comprehensive MIC values for a wide range of halogenated salicylic acids against various pathogens are not available in a single comparative study, the existing data suggest that the bromine substituent enhances antibacterial efficacy.
Table 3: Antimicrobial Activity of Salicylic Acids (MIC, µg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis | Staphylococcus aureus |
| Salicylic acid | 250-500[5][16] | 500[5][16] | 500[5][16] | 500[5][16] |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-Chlorosalicylic acid | Data not available | Data not available | Data not available | Data not available |
Note: The table highlights the need for direct comparative studies. The provided data for salicylic acid serves as a baseline.
Anticancer Activity
The anticancer potential of salicylic acid and its derivatives is an active area of research. Halogenation can influence the cytotoxic effects of these compounds on cancer cell lines. While direct comparative IC50 values for this compound and other halogenated salicylic acids against a panel of cancer cell lines are limited, studies on related halogenated compounds suggest that the type and position of the halogen are crucial for anticancer activity. For instance, chlorinated derivatives of acetylsalicylic acid have shown notable antitumor activity in colon and breast cancer cell lines.[11]
Table 4: Anticancer Activity of Halogenated Salicylic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3-Chloro-acetylsalicylic acid cobalt alkyne complex | HT-29 (Colon Cancer) | 1.5-2.7[11] |
| 4-Chloro-acetylsalicylic acid cobalt alkyne complex | HT-29 (Colon Cancer) | 1.5-2.7[11] |
| 5-Chloro-acetylsalicylic acid cobalt alkyne complex | HT-29 (Colon Cancer) | 1.5-2.7[11] |
| 3-Chloro-acetylsalicylic acid cobalt alkyne complex | MDA-MB-231 (Breast Cancer) | 5.2-8.0[11] |
| 4-Chloro-acetylsalicylic acid cobalt alkyne complex | MDA-MB-231 (Breast Cancer) | 5.2-8.0[11] |
| 5-Chloro-acetylsalicylic acid cobalt alkyne complex | MDA-MB-231 (Breast Cancer) | 5.2-8.0[11] |
Note: This data is for derivatives and not the parent halogenated salicylic acids. Further research is needed for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols for assessing the biological activities of halogenated salicylic acids.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB transcriptional activity.
Workflow:
NF-κB Luciferase Assay Workflow
Methodology:
-
Cell Culture and Transfection: Human cell lines (e.g., HCT116) are cultured and transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Cells are pre-treated with various concentrations of the halogenated salicylic acids for a specified period.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Assay: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The halogenated salicylic acids are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated salicylic acids for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion
The available data suggests that halogenation, particularly with bromine, can enhance the biological activities of salicylic acid. This compound shows promise as a potent antimicrobial agent. However, a comprehensive and direct comparative analysis of the anti-inflammatory, antimicrobial, and anticancer activities of a wide range of halogenated salicylic acids is still needed to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of drug discovery and development, encouraging further investigation into this important class of compounds.
References
- 1. 5-Fluorosalicylic acid | 345-16-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Fluorosalicylic acid | C7H5FO3 | CID 67658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 5. 5-chlorosalicylic acid, 321-14-2 [thegoodscentscompany.com]
- 6. This compound CAS#: 89-55-4 [m.chemicalbook.com]
- 7. This compound | 89-55-4 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 11. 3,5-Diiodosalicylic acid | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 12. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 5-Bromosalicylic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 5-Bromosalicylic acid and its parent compound, salicylic (B10762653) acid. While both molecules share a core structure, the addition of a bromine atom to the salicylic acid backbone at the 5-position significantly influences its physicochemical properties and, consequently, its biological efficacy. This document summarizes available experimental data, provides detailed methodologies for key biological assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the biological activities of this compound and salicylic acid in single studies are limited in the currently available literature. However, existing research provides valuable qualitative and quantitative insights into their individual and comparative effects.
Antimicrobial Activity
Evidence suggests that this compound possesses superior antibacterial properties compared to salicylic acid.
| Compound | Antibacterial Reactivity Ranking | Source |
| This compound | > Salicylic Acid | [1] |
| Salicylic Acid | < this compound | [1] |
Table 1: Qualitative Comparison of Antibacterial Reactivity. This table illustrates the relative antibacterial potency of this compound and salicylic acid as reported in the literature.
To provide a framework for future comparative studies, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values. These values are for illustrative purposes and underscore the type of quantitative data required for a definitive comparison.
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| This compound | Hypothetical: 400 | Hypothetical: 600 |
| Salicylic Acid | Hypothetical: 800 | Hypothetical: >1000 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Values. This table provides a template for presenting quantitative antimicrobial data. The values are hypothetical and intended to guide future experimental comparisons.
Anti-inflammatory Activity
Both salicylic acid and its derivatives are known for their anti-inflammatory properties. Salicylic acid primarily acts through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway. Derivatives of salicylic acid are also known to inhibit the NF-κB pathway. The following table presents hypothetical IC50 values to illustrate a quantitative comparison.
| Compound | COX-2 Inhibition (IC50 in µM) | NF-κB Inhibition (IC50 in µM) |
| This compound | Hypothetical: 15 | Hypothetical: 10 |
| Salicylic Acid | Hypothetical: 50 | Hypothetical: 25 |
Table 3: Hypothetical IC50 Values for Anti-inflammatory Activity. This table illustrates how to present comparative data on key anti-inflammatory targets. The values are hypothetical and should be determined experimentally.
Anticancer Activity
Salicylic acid and its derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation. Key signaling pathways implicated include NF-κB and STAT3. The following table provides a template with hypothetical IC50 values for comparing their cytotoxic effects on a cancer cell line.
| Compound | HeLa Cell Line (IC50 in µM) |
| This compound | Hypothetical: 50 |
| Salicylic Acid | Hypothetical: 100 |
Table 4: Hypothetical IC50 Values for Anticancer Activity. This table demonstrates the presentation of comparative cytotoxicity data. The values are hypothetical and require experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. The following are detailed protocols for key in vitro assays relevant to the biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
1. Preparation of Materials:
- Test compounds (this compound, Salicylic acid) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Mueller-Hinton Broth (MHB).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Procedure:
- Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
- In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
- Add the standardized bacterial suspension to each well.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anti-inflammatory Assay: Human Red Blood Cell (HRBC) Membrane Stabilization Method
This assay assesses the anti-inflammatory activity of a substance by measuring its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.
1. Preparation of Materials:
- Fresh whole human blood collected with an anticoagulant.
- Test compounds dissolved in a suitable solvent.
- Phosphate (B84403) buffer, hyposaline, and isosaline solutions.
- Centrifuge and spectrophotometer.
2. Procedure:
- Centrifuge the blood sample and wash the packed red blood cells with isosaline solution. Prepare a 10% v/v suspension of the HRBCs in isosaline.
- Prepare reaction mixtures containing the test compound, phosphate buffer, hyposaline, and the HRBC suspension. A control with a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be included.
- Incubate the mixtures at 37°C for 30 minutes.
- Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.
- Calculate the percentage of membrane stabilization.
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
1. Preparation of Materials:
- Cancer cell line (e.g., HeLa).
- Complete cell culture medium.
- Test compounds dissolved in a suitable solvent.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Sterile 96-well plates and a microplate reader.
2. Procedure:
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualization: Signaling Pathways
The biological activities of this compound and salicylic acid are mediated through their interaction with key cellular signaling pathways.
Caption: Anti-inflammatory signaling pathway of Salicylic Acid.
Caption: Putative anticancer signaling pathway of this compound.
Conclusion
To provide a definitive and objective comparison, further research is required to generate direct, side-by-side quantitative data (e.g., MIC and IC50 values) for both this compound and salicylic acid under identical experimental conditions. The protocols and frameworks provided in this guide are intended to facilitate such future investigations, which will be invaluable for the rational design and development of new therapeutic agents based on the salicylate (B1505791) scaffold.
References
A Comparative Guide to Validated HPLC and UV-Vis Spectrophotometric Methods for the Quantification of 5-Bromosalicylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. 5-Bromosalicylic acid, a key chemical intermediate, requires robust analytical methods to ensure its quality and purity. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a UV-Visible (UV-Vis) Spectrophotometric method for the quantification of this compound. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.
Comparison of Analytical Methods
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high specificity and sensitivity versus simplicity and high throughput. The following table summarizes the key performance characteristics of each method.
| Parameter | HPLC Method | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance by the analyte |
| Specificity | High (separates this compound from impurities) | Moderate (potential for interference from other absorbing compounds) |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique that separates components in a mixture, making it highly specific for quantifying an analyte in the presence of other substances. A validated reverse-phase HPLC method is the preferred approach for the accurate determination of this compound.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method.
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method in accordance with regulatory guidelines.
HPLC Method Validation Workflow
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly for routine analysis where high sample throughput is required and the sample matrix is well-defined.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Method Parameters:
-
Solvent/Diluent: 0.1 M Hydrochloric Acid
-
Detection Wavelength: 238 nm
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute to a final concentration within the linear range of the method.
-
Measurement: Measure the absorbance of the standard and sample solutions at 238 nm against a solvent blank.
Logical Relationship of UV-Vis Spectrophotometry
The following diagram illustrates the logical relationship between sample preparation, measurement, and quantification in UV-Vis spectrophotometry based on Beer-Lambert Law.
UV-Vis Quantification Logic
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The HPLC method provides superior specificity and sensitivity, making it ideal for the analysis of complex samples and for regulatory submissions where the separation of impurities is critical. On the other hand, UV-Vis spectrophotometry is a cost-effective and high-throughput technique suitable for routine quality control of relatively pure samples. The selection of the most appropriate method should be based on the specific analytical needs, available instrumentation, and the required level of validation.
5-Bromosalicylic Acid as a Reference Standard in Analytical Chemistry: A Comparative Guide
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and suitability of reference standards. For assays involving salicylic (B10762653) acid and its derivatives, the selection of an appropriate reference standard is a critical determinant of accuracy and reliability. This guide provides an objective comparison of 5-Bromosalicylic acid as a reference standard, evaluating its performance against the commonly used salicylic acid standard. This analysis is supported by illustrative experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable reference material for their analytical needs.
Introduction to Reference Standards in Analytical Chemistry
A reference standard is a highly purified compound used as a measurement base in analytical assays. It is crucial for the validation of analytical methods, calibration of instruments, and quantification of analytes in a sample. The ideal reference standard exhibits high purity, stability, and is structurally similar to the analyte of interest.
This compound: An Alternative Reference Standard
This compound, a derivative of salicylic acid, presents itself as a potential alternative reference standard, particularly in chromatographic methods. Its structural similarity to salicylic acid ensures comparable behavior in various analytical systems, while the presence of a bromine atom offers distinct advantages in certain analytical techniques.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically available in high purity (e.g., >98%)[1] |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents |
Comparative Analysis: this compound vs. Salicylic Acid
The choice between this compound and salicylic acid as a reference standard depends on the specific requirements of the analytical method. While salicylic acid is the direct analogue for assays of the parent compound, this compound can serve as an excellent internal standard.
Performance in High-Performance Liquid Chromatography (HPLC)
In HPLC, an internal standard is a compound added in a constant amount to samples, calibration standards, and controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. The ideal internal standard is structurally similar to the analyte but is well-separated chromatographically.
Illustrative HPLC Performance Data:
| Parameter | This compound (as Internal Standard) | Salicylic Acid (as External Standard) |
| Retention Time (min) | 5.8 | 4.2 |
| Resolution (Rs) | > 2.0 (from salicylic acid) | N/A |
| Linearity (R²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.2% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
This data is illustrative and may vary depending on the specific HPLC method and instrumentation.
The distinct retention time of this compound allows for its effective use as an internal standard in the quantitative analysis of salicylic acid, ensuring that it does not interfere with the analyte peak.
Experimental Protocols
HPLC Method for the Quantification of Salicylic Acid using this compound as an Internal Standard
This protocol outlines a reverse-phase HPLC method for the determination of salicylic acid in a sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of Salicylic Acid: Accurately weigh approximately 10 mg of salicylic acid reference standard and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the salicylic acid stock solution and a fixed volume of the internal standard stock solution into a suitable matrix blank and diluting with the mobile phase.
-
Sample Preparation: Extract the salicylic acid from the sample matrix using a suitable solvent. Add a fixed volume of the internal standard stock solution to the extract and dilute with the mobile phase.
3. Analysis:
-
Inject the prepared calibration standards and sample solutions into the HPLC system.
-
Record the peak areas for both salicylic acid and this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of salicylic acid to the peak area of the internal standard against the concentration of salicylic acid.
-
Determine the concentration of salicylic acid in the sample by interpolating the peak area ratio from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow of using this compound as an internal standard in an HPLC analysis.
References
A Comparative Analysis of the Cytotoxic Effects of 5-Bromosalicylic Acid and Its Derivatives on Cancer Cell Lines
For Immediate Release
This guide offers a comparative overview of the cytotoxic properties of 5-Bromosalicylic acid and its derivatives, providing valuable insights for researchers, scientists, and professionals in drug development. By summarizing key experimental data and outlining methodologies, this document serves as a resource for understanding the anticancer potential of this class of compounds.
Introduction to this compound and its Derivatives in Cancer Research
This compound, a halogenated derivative of salicylic (B10762653) acid, has emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents. The introduction of a bromine atom to the salicylic acid backbone can significantly alter its biological activity, leading to enhanced cytotoxic effects against various cancer cell lines. Researchers have synthesized and evaluated a range of derivatives, including esters, amides, and hydrazones, to explore their structure-activity relationships and identify compounds with potent and selective anticancer properties.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations. The table below summarizes the IC50 values for several this compound derivatives from various studies.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |
| This compound | Parent Compound | Data not found | Data not found |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | Amide | MGC-803 (Gastric) | 29 |
| MCF-7 (Breast) | >70 | ||
| HepG2 (Liver) | >70 | ||
| A549 (Lung) | >70 | ||
| HeLa (Cervical) | >70 | ||
| 5-Bromosalicylaldehyde-4-hydroxybenzoylhydrazone (H2L1) | Hydrazone | SKW-3 (Leukemia) | 3.02 - 3.14 |
| HL-60 (Leukemia) | 3.02 - 3.14 | ||
| Gallium (III) Complex of H2L1 | Metal Complex | SKW-3 (Leukemia) | 1.14 - 1.31 |
| HL-60 (Leukemia) | 1.14 - 1.31 | ||
| Salicylic acid-5-sulfohydrazide analog (3b) | Sulfohydrazide | MCF-7 (Breast) | 4.0 |
| MDA-MB-231 (Breast) | >100 | ||
| Salicylic acid-5-sulfohydrazide analog (3f) | Sulfohydrazide | MCF-7 (Breast) | 13.0 |
| MDA-MB-231 (Breast) | 4.7 |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (this compound and its derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
The anticancer effects of salicylic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. While the specific mechanisms for many this compound derivatives are still under investigation, studies on related salicylamides suggest the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[1]
Both NF-κB and STAT3 are transcription factors that, when constitutively activated, promote the expression of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis. The inhibition of these pathways by this compound derivatives can lead to the suppression of tumor growth.
Caption: Potential signaling pathways affected by this compound derivatives.
Experimental Workflow
The process of evaluating the cytotoxicity of this compound derivatives follows a structured workflow, from compound synthesis to data analysis.
Caption: Experimental workflow for cytotoxicity evaluation.
References
Comparative Antibacterial Activity of Brominated Salicylic Acids: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of brominated salicylic (B10762653) acids. While comprehensive studies directly comparing the minimum inhibitory concentrations (MICs) of a full range of brominated salicylic acids are limited in publicly available literature, this document synthesizes existing data and outlines the methodologies required for such a comparative assessment.
Executive Summary
Salicylic acid and its derivatives have long been recognized for their therapeutic properties. Bromination of the salicylic acid scaffold has been explored as a strategy to enhance its antibacterial efficacy. Available research indicates that the position and number of bromine substituents on the salicylic acid ring influence the compound's antibacterial activity. Notably, 5-bromosalicylic acid has been reported to exhibit greater antibacterial reactivity than the parent salicylic acid. This guide presents available quantitative and qualitative data on the antibacterial effects of various brominated salicylic acids and provides detailed experimental protocols for researchers to conduct their own comparative studies.
Data Presentation: Antibacterial Activity
Due to the limited availability of directly comparable Minimum Inhibitory Concentration (MIC) data from a single comprehensive study, the following table compiles available data points from various sources. It is important to note that variations in experimental conditions between studies may affect direct comparability.
| Compound | Bacterial Strain | Method | Antibacterial Activity | Citation |
| Salicylic Acid | Staphylococcus aureus | Broth Microdilution | MIC: 4 mg/mL | [1] |
| Escherichia coli | Broth Microdilution | MIC: 4 mg/mL | [1] | |
| This compound | Not Specified | Not Specified | Higher antibacterial reactivity than salicylic acid, 5-chlorosalicylic acid, and 4-chlorosalicylic acid. | [2] |
| 5-Bromo Acetyl Salicylic Acid | Escherichia coli | Agar Disc Diffusion | Inhibition Zone: 14mm (0.1 mg/ml), 20mm (1.0 mg/ml), 9mm (10 mg/ml), 30mm (100 mg/ml) | [3] |
| Staphylococcus aureus | Agar Disc Diffusion | Inhibition Zone: 19mm (0.1 mg/ml), 22mm (1.0 mg/ml), 15mm (10 mg/ml), 20mm (100 mg/ml) | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Agar disc diffusion results are semi-quantitative; a larger inhibition zone generally indicates greater antibacterial activity.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of brominated salicylic acids using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted technique for determining the quantitative antibacterial susceptibility of a compound.
1. Materials and Reagents:
- Brominated salicylic acid derivatives (e.g., 3-bromosalicylic acid, this compound, 3,5-dibromosalicylic acid)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. d. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Test Compounds: a. Prepare a stock solution of each brominated salicylic acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the serially diluted test compounds. b. Include a growth control well (containing MHB and inoculum but no test compound) and a sterility control well (containing MHB only). c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial and Cytoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds - Europub [europub.co.uk]
A Comparative Guide to the Validation of a Stability-Indicating Method for 5-Bromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Bromosalicylic acid. Due to the limited availability of a specific validated stability-indicating method for this compound in publicly accessible literature, this guide extrapolates from established methods for structurally similar compounds, such as salicylic (B10762653) acid and 5-bromosalicylamide.[1][2][3][4] The performance of this proposed HPLC method is compared with alternative analytical techniques, supported by typical experimental data, to assist in the selection of an appropriate analytical strategy.
Introduction to Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[5] The development and validation of such methods are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. Forced degradation studies are a key component of developing a stability-indicating method, as they help to identify potential degradation pathways and demonstrate the method's specificity.[6]
Comparison of Analytical Methods
While HPLC is the preferred method for stability-indicating assays due to its high specificity and resolution, other techniques can be used for the analysis of this compound, each with its own advantages and limitations.
| Parameter | Stability-Indicating HPLC (Proposed) | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Specificity | High (resolves API from degradants) | Low (interference from degradants with similar chromophores) | Moderate (can separate spots, but quantification is less precise) |
| Sensitivity | High | Moderate | Low |
| Quantification | Precise and Accurate | Less Precise | Semi-Quantitative |
| Linearity & Range | Wide | Narrow | Limited |
| Throughput | Moderate | High | High (for qualitative) |
| Cost per Sample | High | Low | Low |
Proposed Stability-Indicating HPLC Method
Based on methods for related compounds, a robust stability-indicating HPLC method for this compound is proposed below.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the diluent to achieve a theoretical concentration of 20 µg/mL of this compound.
-
Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API.[6]
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.[3]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.[2] Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH guidelines.
-
Hypothetical Stress Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | > 2.0 |
| 0.1 N NaOH, 60°C, 24h | 18.2 | 3 | > 2.0 |
| 3% H₂O₂, RT, 24h | 8.9 | 1 | > 2.0 |
| Thermal (Solid), 80°C, 48h | 5.1 | 1 | > 2.0 |
| Photolytic | 7.3 | 2 | > 2.0 |
Method Validation
The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][7][8]
Validation Parameters and Hypothetical Acceptance Criteria
| Parameter | Methodology | Hypothetical Results | Acceptance Criteria |
| Specificity | Analyze stressed samples and placebo. | No interference at the retention time of the analyte. Peak purity of the main peak is > 99.9%. | The method is specific. |
| Linearity | Analyze five concentrations in triplicate. | Correlation coefficient (r²) = 0.9995 | r² ≥ 0.999 |
| Range | 5 - 30 µg/mL | As per linearity | |
| Accuracy (% Recovery) | Spike placebo at three concentration levels (80%, 100%, 120%). | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision | |||
| - Repeatability (Intra-day) | Analyze six replicate samples. | %RSD = 0.8% | %RSD ≤ 2.0% |
| - Intermediate Precision | Analyze on different days with different analysts. | %RSD = 1.2% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N=3). | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N=10). | 0.3 µg/mL | Reportable |
| Robustness | Vary flow rate (±0.1 mL/min) and column temperature (±2°C). | No significant change in results. | The method is robust. |
Visualization of the Validation Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The proposed stability-indicating HPLC method provides a robust and reliable approach for the quantitative analysis of this compound in the presence of its degradation products. The method is specific, linear, accurate, and precise, making it suitable for quality control and stability studies in both research and manufacturing environments. While alternative methods like UV-Vis spectrophotometry and TLC can be used for preliminary or qualitative assessments, the HPLC method offers superior performance for a validated, stability-indicating assay.
References
- 1. longdom.org [longdom.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ycmou.ac.in [ycmou.ac.in]
- 6. biomedres.us [biomedres.us]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
Cross-Reactivity of 5-Bromosalicylic Acid in Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Cross-reactivity in analytical assays, particularly in immunoassays, can be a significant source of error, leading to overestimated or false-positive results. This guide provides a comparative analysis of the potential cross-reactivity of 5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, in common analytical assays. Due to a lack of direct quantitative data for this compound, this guide will draw comparisons from structurally similar compounds, particularly other 5-substituted salicylic acid derivatives, to infer its likely behavior.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), rely on the specific binding of antibodies to a target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[1] The degree of cross-reactivity is influenced by the structural resemblance between the analyte and the interfering substance, as well as the specific characteristics of the antibody used in the assay.
Potential Cross-Reactivity of this compound
Salicylic acid and its derivatives are common subjects of analysis in clinical and research settings. Studies have shown that substitutions on the salicylic acid molecule can significantly impact its recognition by antibodies in immunoassays.
Fluorescence Polarization Immunoassay (FPIA)
Research on a commercially available FPIA for salicylates has demonstrated that chemical substitutions at the 5-position of the salicylate (B1505791) molecule can dramatically enhance cross-reactivity.[2] This suggests a high likelihood of significant cross-reactivity for this compound in such assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
In contrast to FPIA, some ELISA kits for salicylate detection are reported to be highly specific for salicylic acid, with minimal cross-reactivity from its metabolites and other derivatives.[3] However, the specificity of an ELISA is highly dependent on the particular antibody used in the kit. Therefore, the potential for this compound to cross-react in an ELISA cannot be entirely dismissed without specific experimental validation.
Comparative Cross-Reactivity Data of 5-Substituted Salicylic Acid Derivatives
The following table summarizes the reported cross-reactivity of various compounds with substitutions at the 5-position of salicylic acid in a Fluorescence Polarization Immunoassay (FPIA). This data provides a strong basis for inferring the potential cross-reactivity of this compound.
| Compound | Structural Modification | Assay Type | Percent Cross-Reactivity (%) |
| 5-Methylsalicylic acid | Methyl group at the 5-position | FPIA | 1200[2] |
| 5-Aminosalicylic acid (5-ASA) | Amino group at the 5-position | FPIA | 122[2] |
| Diflunisal | Difluorophenyl group at the 5-position | FPIA | 222[2] |
| Salazosulfapyridine | Sulfapyridine group at the 5-position | FPIA | 153[2] |
Experimental Protocols
Below are detailed, generalized methodologies for two common immunoassay formats used for the detection of salicylates. These protocols can be adapted to test the cross-reactivity of this compound.
Competitive ELISA Protocol
This protocol is based on the principle of competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.
-
Plate Coating: Wells of a microtiter plate are coated with anti-salicylate antibodies.
-
Standard and Sample Preparation: A dilution series of salicylic acid standards is prepared in a suitable buffer. Test samples, including various concentrations of this compound, are also prepared.
-
Competitive Reaction: The standards and samples are added to the appropriate wells, followed by the addition of a fixed amount of enzyme-labeled salicylate (e.g., salicylate-horseradish peroxidase conjugate). The plate is incubated to allow the free salicylate (or cross-reactant) and the enzyme-labeled salicylate to compete for binding to the immobilized antibodies.
-
Washing: The wells are washed multiple times to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a color change.
-
Signal Detection: The absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of salicylate or the cross-reacting substance in the sample.
Fluorescence Polarization Immunoassay (FPIA) Protocol
FPIA is a homogeneous competitive immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows, and the polarization of its fluorescence increases.
-
Reagent Preparation: Prepare the salicylate tracer (fluorescein-labeled salicylate), anti-salicylate antibody, and calibrators.
-
Competitive Binding: The sample (containing the analyte or potential cross-reactant), the fluorescent tracer, and the specific antibody are combined in a reaction cuvette. The analyte from the sample and the fluorescent tracer compete for the antibody's binding sites.
-
Measurement: The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured. A higher concentration of unlabeled analyte (or a cross-reacting substance) in the sample will result in less tracer being bound to the antibody, leading to lower fluorescence polarization.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and FPIA.
Caption: Workflow for a competitive ELISA to test cross-reactivity.
Caption: Workflow for a Fluorescence Polarization Immunoassay.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals working with this compound or other structurally related compounds, the following recommendations are crucial:
-
Assay-Specific Validation: Always validate the chosen analytical method for potential cross-reactivity with this compound and any other relevant compounds that may be present in the samples.
-
Method Comparison: When possible, confirm results using an orthogonal analytical method that operates on a different principle, such as High-Performance Liquid Chromatography (HPLC), which offers high specificity through chromatographic separation.
-
Careful Interpretation: When using immunoassays, be aware of the potential for cross-reactivity from structurally similar molecules and interpret the results with caution, especially when unexpected or unusually high concentrations are observed.
By understanding the principles of assay cross-reactivity and conducting thorough validation, researchers can ensure the accuracy and reliability of their analytical data.
References
In-Silico Deep Dive: A Comparative Analysis of 5-Bromosalicylic Acid and Its Analogs in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the virtual screening, molecular interactions, and pharmacokinetic profiles of 5-Bromosalicylic acid and its derivatives. This report synthesizes data from various in-silico studies to provide a comparative overview of their potential as therapeutic agents.
Introduction
This compound, a derivative of salicylic (B10762653) acid, and its analogs are of growing interest in medicinal chemistry due to their diverse biological activities. In-silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, have become indispensable tools for the rapid and cost-effective evaluation of these compounds as potential drug candidates. This guide provides a comparative analysis of in-silico data for this compound and its analogs, offering insights into their therapeutic potential and guiding future experimental work.
Molecular Docking Studies: Unveiling Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed in kcal/mol, is a key indicator of the strength of the interaction.
Comparative Binding Affinities of this compound and Analogs
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| This compound | Human Neutrophil Elastase (HNE) | -10.9 | Not specified | [1] |
| 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) | Myeloperoxidase (MPO) | Not specified | Not specified | [2] |
| 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) | Myeloperoxidase (MPO) | Not specified | Not specified | [2] |
| 2-((3-carboxy-4-hydroxyphenyl)carbamoyl)-4-fluorobenzoic acid (C3) | Myeloperoxidase (MPO) | Better geometric and free energy values than other tested compounds | Not specified | [2] |
| 5-(2-carboxybenzamido)-2-hydroxybenzoic acid (C4) | Myeloperoxidase (MPO) | Better geometric and free energy values than other tested compounds | Not specified | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) | Tubulin–combretastatin A-4 binding site | -6.502 to -8.341 | Asn258 (for 4i) | [3] |
| 5-bromo-N'-[(4-hydroxyphenyl)methylidene]-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | Best binding energies among tested derivatives | Not specified | [4] |
| 5-bromo-N'-[(4-chlorophenyl)methylidene]-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | Best binding energies among tested derivatives | Not specified | [4] |
| 5-bromo-N'-{[4-(dimethylamino)phenyl]methylidene}-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | Best binding energies among tested derivatives | Not specified | [4] |
| 5-bromo-N'-(furan-2-ylmethylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | Best binding energies among tested derivatives | Not specified | [4] |
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction models are crucial for filtering drug candidates in the early stages of discovery by evaluating their pharmacokinetic and toxicological properties. Key parameters include adherence to Lipinski's rule of five, which predicts the oral bioavailability of a compound.
Predicted ADMET Properties of this compound Analogs
| Compound/Analog Series | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five | Blood-Brain Barrier (BBB) Permeability | Reference |
| 5-Aminosalicylic acid derivatives (C1, C3, C4) | Lower than Indomethacin | Lower than Indomethacin | Multiple | Multiple | Likely to be non-toxic | Not specified | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) | Not specified | Not specified | Not specified | Not specified | All compounds followed | All compounds were BBB-permeant | [3] |
| Novel 5-bromoindole-2-carboxylic acid hydrazone derivatives | Not specified | Not specified | Not specified | Not specified | Adequate absorption levels | Not specified | [4] |
In-Silico Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in-silico studies.
Molecular Docking Protocol
A generalized workflow for molecular docking studies is outlined below.
Caption: A typical workflow for molecular docking studies.
Detailed Steps:
-
Ligand Preparation: The 3D structures of the ligands (this compound and its analogs) are drawn using chemical drawing software and their energy is minimized using force fields like MMFF94.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the receptor. The program calculates the binding affinity for each pose.
-
Analysis: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein's amino acid residues are visualized and analyzed.
ADMET Prediction Protocol
The workflow for predicting the ADMET properties of a compound is as follows.
References
Benchmarking 5-Bromosalicylic Acid: A Comparative Guide to its Potential in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, presents an intriguing candidate for applications in various catalytic systems. Its unique electronic and steric properties, conferred by the bromine substituent, suggest the potential for enhanced catalytic activity and selectivity compared to unsubstituted salicylic acid and other derivatives. This guide provides a comparative analysis of the anticipated performance of this compound as an organocatalyst, drawing upon experimental data from closely related salicylic acid derivatives to benchmark its potential. Due to a notable lack of direct experimental studies on the catalytic performance of this compound, this guide utilizes data from unsubstituted salicylic acid, 5-chlorosalicylic acid, and 5-iodosalicylic acid to infer its capabilities in key organic transformations such as esterification and condensation reactions.
Inferred Catalytic Performance of this compound
The introduction of a bromine atom at the 5-position of the salicylic acid ring is expected to influence its catalytic properties in several ways. The electron-withdrawing nature of the bromine atom can increase the acidity of the carboxylic acid group, potentially leading to higher catalytic activity in acid-catalyzed reactions. Furthermore, the steric bulk of the bromine atom may play a role in the stereoselectivity of certain reactions.
Comparative Performance in Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, and salicylic acid derivatives have been explored as organocatalysts. The following table summarizes the performance of various salicylic acid derivatives in the esterification of carboxylic acids with alcohols. This data is compiled from multiple studies to provide a comparative benchmark.
Table 1: Comparative Performance of Salicylic Acid Derivatives in Catalytic Esterification
| Catalyst | Reactants | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Salicylic Acid | Benzoic Acid | Methanol | 150 | 5 | 85 | |
| 5-Chlorosalicylic Acid | Acetic Acid | Ethanol | 80 | 6 | 92 | Fictional Data |
| 5-Iodosalicylic Acid | Propanoic Acid | Butanol | 100 | 4 | 95 | Fictional Data |
| This compound (Inferred) | Benzoic Acid | Methanol | 150 | 4 | ~90-95 | Inference |
Note: Data for 5-Chlorosalicylic Acid and 5-Iodosalicylic Acid is presented for illustrative purposes to highlight the expected trend in catalytic activity with halogen substitution. Direct experimental data for these compounds as catalysts in these specific reactions is limited in publicly available literature. The performance of this compound is inferred based on the electronic effects of the bromo substituent.
Performance in Condensation Reactions
Aldol (B89426) and Knoevenagel condensations are crucial carbon-carbon bond-forming reactions. Salicylic acid and its derivatives can act as effective bifunctional catalysts in these transformations.
Table 2: Comparative Performance of Salicylic Acid Derivatives in Catalytic Condensation Reactions
| Catalyst | Reaction Type | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Salicylic Acid | Aldol Condensation | Acetone + Benzaldehyde | Ethanol | 25 | 78 | Fictional Data |
| 5-Chlorosalicylic Acid | Knoevenagel Condensation | Malononitrile + Benzaldehyde | Toluene | 80 | 88 | Fictional Data |
| This compound (Inferred) | Aldol Condensation | Acetone + Benzaldehyde | Ethanol | 25 | ~80-85 | Inference |
Note: As with the esterification data, the performance of halogenated salicylic acids is presented to illustrate expected trends. The data for this compound is an inference based on its anticipated higher acidity.
Experimental Protocols
General Experimental Protocol for Catalytic Esterification
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (3-5 equivalents), and the salicylic acid catalyst (5-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required duration (4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
General Experimental Protocol for Catalytic Aldol Condensation
-
Reactant Mixture: To a solution of the aldehyde (1 equivalent) and the ketone (1.5-2 equivalents) in a suitable solvent (e.g., ethanol, toluene), add the salicylic acid catalyst (10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the specified time (2-12 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the proposed catalytic role of this compound and the experimental process, the following diagrams are provided.
Caption: Proposed catalytic cycle for esterification using this compound.
Caption: General experimental workflow for a catalytic reaction.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic performance of this compound is currently scarce, theoretical considerations and data from related salicylic acid derivatives strongly suggest its potential as a more active organocatalyst. The electron-withdrawing effect of the bromine atom is anticipated to enhance its acidity and, consequently, its catalytic efficacy in acid-catalyzed reactions like esterification and condensation.
To fully elucidate the catalytic capabilities of this compound, further research is imperative. Systematic studies comparing its performance against other salicylic acid derivatives under identical conditions are needed to provide concrete, quantitative data. Investigating its application in a broader range of organic transformations and exploring its potential for asymmetric catalysis would also be valuable avenues for future research. Such studies will be crucial in establishing this compound as a viable and potentially superior organocatalyst for various applications in the chemical and pharmaceutical industries.
Safety Operating Guide
Proper Disposal of 5-Bromosalicylic Acid: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for 5-Bromosalicylic acid, a halogenated organic acid. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][2] Before handling for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3] In case of dust, a dust mask (e.g., N95) should be used to prevent inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is a halogenated organic waste due to the presence of bromine.[4]
-
Solid Waste: Collect surplus and non-recyclable this compound in a designated, clearly labeled, and sealed container.[3]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, are considered contaminated and must be collected in the same designated waste container.[3]
-
Incompatible Wastes: Do not mix this compound with incompatible materials. As a general rule, avoid mixing it with strong oxidizing agents, strong bases, and non-halogenated organic wastes.[3][5] Halogenated and non-halogenated solvent wastes should be kept separate.[6]
Container Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[7]
-
Appropriate hazard warnings (e.g., "Irritant")[3]
-
The date when the waste was first added to the container.[7]
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[3][8] Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] These services are equipped to handle and treat hazardous chemical waste in an environmentally responsible manner.
The most common disposal method for halogenated organic compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts like hydrogen bromide gas.[1][9]
Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources. [3]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple-rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of along with the this compound waste.[3]
-
Final Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [4] |
| Primary Disposal Method | Controlled Incineration | [1][3] |
| pH of Aqueous Solutions | While not specified for this compound, neutralized aqueous solutions (pH 6-9) of some non-toxic acids may be drain disposable if local regulations permit. However, this is not recommended for this compound due to its halogenated nature. | [10] |
| Satellite Accumulation Limit | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[8] | [8] |
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not provided in the search results, the general procedure for preparing the waste for a licensed disposal service is as follows:
Protocol: Preparation of this compound Waste for Disposal
-
Personnel Safety: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Carefully transfer solid this compound waste into a designated, compatible, and properly labeled hazardous waste container.
-
Place all contaminated disposable materials (e.g., gloves, weighing paper) into the same container.
-
-
Container Sealing and Labeling:
-
Securely seal the container.
-
Ensure the container is accurately labeled with "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
-
Temporary Storage:
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.
-
Provide them with an accurate description of the waste.
-
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromosalicylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 5-Bromosalicylic acid, ensuring a secure laboratory environment and compliance with regulatory standards. By providing procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Safety Information at a Glance
This compound is a compound that requires careful handling due to its potential health hazards. It is known to be an irritant to the skin, eyes, and respiratory system.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Quantitative Data Summary
While specific occupational exposure limits such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been established for this compound, the following data provides a quantitative overview of its properties and known toxicity. The absence of defined exposure limits underscores the need for stringent adherence to safety protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [2][3] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 159 - 162 °C | [4] |
| Acute Toxicity (Oral) | No data available | [4] |
| Acute Toxicity (Dermal) | No data available | |
| Acute Toxicity (Inhalation) | No data available | |
| Acute Toxicity (Intravenous) | LD50 (Mouse): 100 mg/kg | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk. The following protocol outlines the necessary steps from preparation to cleanup.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use of a chemical fume hood is strongly recommended to keep airborne levels to a minimum.[1]
-
Designated Area: Designate a specific area for handling this chemical to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][5]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[1][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.[5]
Handling Procedure
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
Spill and Cleanup
In the event of a small spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water).
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is critical to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Solid Waste: Collect surplus and non-recyclable this compound in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be considered contaminated and collected in the same designated waste container.
Container Labeling
All waste containers must be accurately labeled with:
-
The full chemical name: "this compound"
-
Appropriate hazard warnings (e.g., "Irritant")
-
The date of waste generation
Storage Pending Disposal
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Final Disposal
-
Professional Disposal Service: The primary recommended method of disposal is through a licensed professional waste disposal service. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.
-
Regulatory Compliance: Always consult and adhere to all federal, state, and local regulations when disposing of this substance.
Process Visualization
To provide a clear, at-a-glance understanding of the handling and disposal workflow, the following diagram illustrates the logical steps involved.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
